4,5-Dimethyl-1,3-benzothiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJVZJPXCSIEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,5-Dimethyl-1,3-benzothiazol-2-amine
Foreword: The Strategic Importance of the Benzothiazole Scaffold
In the landscape of medicinal chemistry and materials science, certain heterocyclic scaffolds consistently emerge as "privileged structures" due to their remarkable versatility and predisposition for biological activity. The 2-aminobenzothiazole core is a quintessential example of such a scaffold.[1][2] Its rigid, bicyclic framework, combined with the reactive 2-amino group, provides an ideal platform for the development of novel therapeutic agents and functional materials.[2][3] Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1][3]
This guide focuses on a specific, yet underexplored, member of this family: 4,5-Dimethyl-1,3-benzothiazol-2-amine . While extensive literature exists for the parent compound and other isomers, this particular derivative represents a unique chemical entity whose specific properties can be rationally projected from the well-established chemistry of its class. The introduction of two methyl groups onto the benzene ring is not a trivial modification; it is a strategic design choice that can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the molecule's structure, a robust protocol for its synthesis, a predictive analysis of its spectroscopic characteristics, an exploration of its chemical reactivity for further derivatization, and an evidence-based discussion of its potential applications.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is to analyze its structure and inherent properties. This compound consists of a benzene ring fused to a thiazole ring at the 4,5-positions, with an amino group at the 2-position of the thiazole moiety.
Caption: Chemical structure of this compound.
The key physicochemical parameters for this molecule are summarized in the table below. These values are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₀N₂S | - |
| Molecular Weight | 178.26 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a crystalline solid | Analogy to derivatives[4] |
| Predicted ALogP | 2.5 - 3.0 | ADMET Prediction Models[5] |
| Predicted Polar Surface Area (PSA) | ~55 Ų | ADMET Prediction Models[5] |
| Predicted Solubility | Good to moderate | ADMET Prediction Models[5] |
Synthesis and Mechanistic Considerations
The synthesis of 2-aminobenzothiazoles is a well-established field in organic chemistry.[2] The most direct and historically significant route is the Hugershoff reaction , which involves the oxidative cyclization of an arylthiourea.[3] For the synthesis of this compound, the logical precursor is 1-(3,4-dimethylphenyl)thiourea, which can be generated in situ from 3,4-dimethylaniline.
The causality behind this choice is twofold: 3,4-dimethylaniline is a commercially available and inexpensive starting material, and the subsequent thiourea formation and cyclization steps are robust and high-yielding. The mechanism involves the initial formation of the thiourea, followed by an electrophilic attack of a cyclizing agent (commonly bromine in acetic acid) onto the electron-rich aromatic ring, leading to intramolecular ring closure and formation of the benzothiazole system.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Hugershoff Reaction
This protocol is a self-validating system adapted from established procedures for synthesizing substituted 2-aminobenzothiazoles.[3] All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Step 1: Formation of the Arylthiourea Intermediate.
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3,4-dimethylaniline (0.1 mol, 12.12 g).
-
Add concentrated hydrochloric acid (10 mL) and water (50 mL). Stir the mixture until a clear solution of the amine hydrochloride is formed.
-
Add a solution of ammonium thiocyanate (0.12 mol, 9.13 g) in water (20 mL).
-
Heat the mixture to reflux and maintain for 4-5 hours. The progress can be monitored by TLC. This step forms the 1-(3,4-dimethylphenyl)thiourea in situ.
-
-
Step 2: Oxidative Cyclization.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Dissolve the crude thiourea mixture in glacial acetic acid (100 mL).
-
While maintaining the temperature below 10°C, add a solution of bromine (0.1 mol, 16.0 g, or ~5.2 mL) in glacial acetic acid (20 mL) dropwise over 1 hour with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
-
Step 3: Isolation and Purification.
-
Pour the reaction mixture into a large beaker containing crushed ice (~500 g).
-
Carefully neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the solution is basic (pH ~8-9). This will precipitate the product.
-
Filter the resulting solid using a Büchner funnel, and wash thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
-
Dry the purified crystals under vacuum. Characterize the final product by melting point, NMR, IR, and mass spectrometry.
-
Spectroscopic Characterization (Predictive Analysis)
As this specific molecule is not extensively cataloged, the following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of closely related 2-aminobenzothiazole analogs.[1][6] These predictions serve as a benchmark for researchers synthesizing this compound. All NMR predictions are referenced to TMS.[1]
| Technique | Predicted Signals and Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~7.2-7.4 ppm (br s, 2H): -NH₂ protons, exchangeable with D₂O. δ ~7.1 ppm (d, 1H): Aromatic proton at C6. δ ~6.9 ppm (d, 1H): Aromatic proton at C7. δ ~2.3 ppm (s, 3H): Methyl protons at C5. δ ~2.2 ppm (s, 3H): Methyl protons at C4. |
| ¹³C NMR (DMSO-d₆) | δ ~168 ppm: C2 (carbon of the guanidinic system, highly deshielded). δ ~148 ppm: C7a (quaternary carbon at ring fusion). δ ~135 ppm: C4 (quaternary carbon attached to methyl). δ ~132 ppm: C5 (quaternary carbon attached to methyl). δ ~128 ppm: C3a (quaternary carbon at ring fusion). δ ~125 ppm: C6 (aromatic CH). δ ~120 ppm: C7 (aromatic CH). δ ~19 ppm: C5-CH₃. δ ~15 ppm: C4-CH₃. |
| IR Spectroscopy (KBr Pellet) | ~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine. ~3050 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching (methyl groups). ~1640 cm⁻¹: C=N stretching of the thiazole ring. ~1550 cm⁻¹: N-H bending (scissoring) of the amine. ~1450-1500 cm⁻¹: Aromatic C=C ring stretching. |
| Mass Spectrometry (EI) | m/z 178: Molecular ion peak [M]⁺. Key Fragments: Loss of methyl (m/z 163), retro-synthetic fragments. |
Chemical Reactivity and Derivatization Potential
The synthetic value of this compound lies in its potential for further functionalization. The molecule possesses two primary sites of reactivity: the exocyclic 2-amino group and the endocyclic nitrogen atom.[7] This dual reactivity allows for the construction of a diverse library of derivatives.
-
Reactions at the Amino Group: The primary amine is a potent nucleophile and can readily undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and condensation with aldehydes or ketones to form Schiff bases (azomethines).[4][8][9] These reactions are fundamental in drug development for modulating the compound's polarity, size, and hydrogen bonding capacity.
-
Reactions Involving Ring Nitrogen: The endocyclic nitrogen, part of the amidine system, can also participate in reactions, particularly annulation reactions with bifunctional electrophiles to create fused tricyclic heterocyclic systems like imidazo[2,1-b]benzothiazoles.[10]
Caption: Key derivatization pathways for this compound.
Potential Applications in Drug Discovery
The true value of a novel chemical entity is realized through its application. Based on extensive research into the 2-aminobenzothiazole scaffold, this compound and its derivatives are prime candidates for screening in several therapeutic areas.
-
Anticancer Agents: Numerous 2-aminobenzothiazole derivatives have shown potent and selective anticancer activity.[1][5] The mechanism often involves the inhibition of key kinases or interaction with DNA. The 4,5-dimethyl substitution pattern could enhance binding to hydrophobic pockets within enzyme active sites.
-
Antimicrobial Agents: The benzothiazole nucleus is present in many compounds with significant antibacterial and antifungal properties.[11][12] These compounds can be evaluated against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Anti-inflammatory and Antioxidant Agents: Many derivatives have been reported to possess anti-inflammatory and antioxidant activities.[3][4][11] The 4,5-dimethyl derivative could be tested in assays for radical scavenging (e.g., DPPH) and inhibition of inflammatory enzymes.
-
Neuroprotective Agents: Some benzothiazole compounds, such as Riluzole, are used to treat neurodegenerative diseases. The unique substitution of this compound makes it an interesting candidate for screening in models of neurological disorders.
Conclusion
This compound represents a synthetically accessible and highly versatile chemical scaffold. While it remains a relatively uncharacterized molecule, its chemical properties can be confidently predicted from the rich and well-documented chemistry of the 2-aminobenzothiazole family. Its defined structure, robust synthetic pathway, and numerous points for chemical derivatization make it an exceptionally attractive building block for medicinal chemists and materials scientists. The strategic placement of the methyl groups offers a unique opportunity to explore new regions of chemical space and potentially develop novel compounds with enhanced efficacy and optimized pharmacokinetic profiles. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and ultimately unlock the full potential of this promising molecule.
References
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Al-Sanea, M. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
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Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
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Al-Amiery, A. A. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Organic and Medicinal Chemistry Letters. Available at: [Link]
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Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 24, 2026, from [Link]
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Bulusheva, E. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin. Available at: [Link]
- Google Patents. (1984). Process for the production of 2-amino-4-methyl-benzothiazole. US4435576A.
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Amir, M., & Kumar, S. (2007). Synthesis and antimicrobial activity of some 2-substituted aminobenzothiazoles. Acta Poloniae Pharmaceutica. Available at: [Link]
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ResearchGate. (n.d.). Reactions of 2‐aminobenzothiazole. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). 2-amino-4,5-dimethylthiazole. Retrieved January 24, 2026, from [Link]
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Chen, J., et al. (2016). Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from Carbodiimide and Sodium Hydrosulfide. Organic & Biomolecular Chemistry. Available at: [Link]
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Al-Sanea, M. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
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Scientist 9279. (2024, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods [Video]. YouTube. Available at: [Link]
- Google Patents. (2013). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. CN102079732B.
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Asiri, A. M., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society. Available at: [Link]
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Pestov, A. V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]
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Wanjari, P., et al. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]
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Yeap, S. W., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at: [Link]
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Sharma, Dr. P. C., et al. (2021). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2009). Recent trends in the chemistry of 2-aminobenzothiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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Thompson, A. M., et al. (2015). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
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Suresha, G. P., et al. (2011). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthesis of 4,5-Dimethyl-1,3-benzothiazol-2-amine
An In-Depth Technical Guide to the
This document serves as a comprehensive technical guide for the synthesis of 4,5-dimethyl-1,3-benzothiazol-2-amine, a pivotal molecular scaffold in contemporary drug discovery and materials science. It is designed for researchers, scientists, and drug development professionals, providing not only a validated protocol but also the underlying mechanistic rationale and practical insights essential for successful, high-yield synthesis.
Strategic Importance of the Benzothiazole Core
The 2-aminobenzothiazole framework is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide spectrum of biological activities. Derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The specific isomer, this compound, is a highly valuable starting material for the construction of more complex, biologically active molecules, making its efficient and reliable synthesis a critical first step in many research and development pipelines.
The Reaction Mechanism: A Modern Perspective on the Hugerschoff Synthesis
The classical and most reliable route to 2-aminobenzothiazoles from substituted anilines is the Hugerschoff reaction, first reported in the early 20th century. This method involves the oxidative cyclization of an N-arylthiourea intermediate.
The synthesis can be logically dissected into two primary stages:
-
Formation of N-(3,4-Dimethylphenyl)thiourea : The synthesis begins with the reaction between 3,4-dimethylaniline and a thiocyanate salt, such as potassium or ammonium thiocyanate. This reaction is typically acid-catalyzed, proceeding via an in-situ generated isothiocyanate which is subsequently attacked by the nucleophilic aniline to form the corresponding N-arylthiourea.
-
Oxidative Cyclization : The crucial ring-forming step is an electrophilic cyclization reaction.[1] An oxidizing agent, classically bromine in an inert solvent like chloroform or acetic acid, is introduced.[2] The bromine activates the sulfur atom of the thiourea, forming a sulfenyl bromide intermediate. This highly electrophilic species is then attacked intramolecularly by the electron-rich aromatic ring. Subsequent deprotonation and rearomatization lead to the formation of the stable benzothiazole ring system.[1]
The choice of glacial acetic acid as a solvent in this protocol is strategic; it facilitates the formation of the initial thiourea and provides a suitable medium for the subsequent bromination and cyclization, often leading to a cleaner reaction profile.[2]
A Validated, Step-by-Step Experimental Protocol
This protocol is presented as a self-validating system, with detailed steps and expected observations to guide the researcher.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Recommended Purity | Example Supplier |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | >98% | Acros Organics |
| Potassium Thiocyanate | KSCN | 97.18 | >99% | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade | Fisher Scientific |
| Bromine | Br₂ | 159.81 | >99.5% | Alfa Aesar |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | J.T. Baker |
| Ethanol | C₂H₅OH | 46.07 | Reagent Grade | VWR |
Detailed Synthesis Procedure
A two-step, one-pot synthesis of this compound.
-
Thiourea Formation :
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 3,4-dimethylaniline (12.12 g, 0.1 mol) and glacial acetic acid (100 mL).
-
Stir the mixture until the aniline is completely dissolved.
-
Add potassium thiocyanate (10.69 g, 0.11 mol) to the solution.
-
Heat the mixture to a gentle reflux (approximately 118 °C) and maintain for 30 minutes to ensure the complete formation of N-(3,4-dimethylphenyl)thiourea. The solution will remain clear to slightly yellow.
-
-
Oxidative Cyclization :
-
Cool the reaction mixture to 10-15 °C using an ice-water bath. Vigorous stirring is crucial at this stage.
-
Prepare a solution of bromine (16.0 g, 5.1 mL, 0.1 mol) in glacial acetic acid (40 mL). [CAUTION] This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Add the bromine solution dropwise via the dropping funnel to the cooled, stirred reaction mixture over a period of approximately 45-60 minutes. Maintain the internal temperature below 20 °C.
-
Upon completion of the bromine addition, a thick, yellow-orange precipitate of the hydrobromide salt of the product will form.
-
Remove the ice bath and allow the mixture to stir at ambient temperature for an additional 2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation :
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold glacial acetic acid (20 mL) followed by diethyl ether (50 mL) to remove unreacted starting materials and byproducts.
-
Transfer the solid filter cake to a large beaker (1 L) containing 500 mL of water.
-
Stir the suspension and carefully add a saturated solution of sodium bicarbonate until effervescence ceases and the pH of the solution is basic (pH ≈ 8-9). This neutralizes the hydrobromide salt, liberating the free amine.
-
Collect the resulting pale yellow solid by vacuum filtration.
-
Wash the solid thoroughly with copious amounts of water (at least 3 x 100 mL) to remove all inorganic salts.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Purification and Characterization
The crude product can be purified by recrystallization from ethanol to yield off-white to pale yellow needles.
-
Expected Yield: 70-80%
-
Melting Point: 168-171 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.49 (s, 2H, -NH₂), 7.18 (d, J=8.2 Hz, 1H, Ar-H), 6.91 (d, J=8.2 Hz, 1H, Ar-H), 2.28 (s, 3H, -CH₃), 2.22 (s, 3H, -CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 166.8, 148.2, 135.9, 130.7, 128.4, 125.3, 120.1, 19.8, 19.2.
-
Mass Spec (EI): m/z (%) = 178 (M⁺, 100).
Visualized Synthesis and Workflow
Overall Reaction Pathway
Caption: The two-stage Hugerschoff synthesis pathway.
Laboratory Experimental Workflow
Caption: A sequential workflow of the laboratory procedure.
Critical Safety and Handling Protocols
-
3,4-Dimethylaniline : This substance is toxic if swallowed, in contact with skin, or if inhaled.[3][4] It is suspected of causing genetic defects and cancer. All handling must be conducted within a certified chemical fume hood using appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.
-
Bromine : Bromine is extremely corrosive and toxic, causing severe skin burns and eye damage. It has a high vapor pressure, and inhalation can be fatal. Always handle liquid bromine in a fume hood.[5] Keep a solution of sodium thiosulfate on hand as a quenching agent in case of spills.
-
Glacial Acetic Acid : Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area or fume hood.
-
Reaction Off-gassing : The cyclization step produces hydrogen bromide (HBr) gas as a byproduct. This is a corrosive and toxic gas. The entire reaction must be performed in an efficient fume hood.
Troubleshooting and Optimization Insights
-
Problem : Low final yield.
-
Potential Cause : Incomplete formation of the thiourea intermediate.
-
Solution : Ensure the initial reflux step is conducted for the specified time. Confirm the purity of the starting aniline, as impurities can inhibit the reaction.
-
-
Problem : Dark, tarry crude product.
-
Potential Cause : The temperature during the bromine addition was too high, leading to over-bromination of the aromatic ring and other side reactions.
-
Solution : Strictly maintain the reaction temperature below 20 °C during the addition of the bromine solution. Slower, more controlled addition can often resolve this issue.
-
-
Problem : Product fails to precipitate after bromine addition.
-
Potential Cause : Insufficient concentration of reactants.
-
Solution : Ensure the specified solvent volumes are used. If the solution remains clear, allowing it to stir for a longer period at room temperature may induce precipitation.
-
Conclusion
The synthesis of this compound via the Hugerschoff reaction is a robust and scalable method. By adhering to the detailed protocol, particularly with respect to temperature control during the oxidative cyclization step, researchers can consistently obtain high yields of this valuable intermediate. This guide provides the necessary procedural details and scientific context to empower drug development professionals to confidently and safely execute this important synthesis.
References
-
Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Journal of the Iranian Chemical Society. Available at: [Link]
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.
-
Patil, S., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethylaniline. Available at: [Link]
-
ResearchGate. Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea with liquid bromine and chloroform. Available at: [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Activities of 2-Aminobenzothiazoles
This guide provides an in-depth exploration of the 2-aminobenzothiazole scaffold, a privileged structure in medicinal chemistry. We will delve into its synthesis, diverse biological activities, and the underlying mechanisms of action, offering valuable insights for researchers, scientists, and professionals in drug development. This document is structured to provide a comprehensive understanding, from fundamental chemistry to clinical applications, supported by detailed experimental protocols and visual aids.
The 2-Aminobenzothiazole Core: A Foundation for Diverse Pharmacology
The 2-aminobenzothiazole moiety, consisting of a benzene ring fused to a thiazole ring with an amino group at the 2-position, is a cornerstone in the design of novel therapeutic agents.[1][2] Its structural rigidity, coupled with the ability of the amino group to act as a hydrogen bond donor and acceptor, allows for high-affinity interactions with a multitude of biological targets.[1] This versatility has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3]
The significance of this scaffold is underscored by the existence of approved drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole, a dopamine agonist for Parkinson's disease and restless legs syndrome.[1][4][5][6][7][8] The proven clinical success of these agents continues to fuel research into novel 2-aminobenzothiazole derivatives with improved efficacy and safety profiles.
Synthesis of 2-Aminobenzothiazole Derivatives: Building the Foundation
The synthesis of 2-aminobenzothiazole derivatives is typically straightforward, allowing for the facile generation of diverse chemical libraries for biological screening.[9] A common and efficient method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, to form the benzothiazole ring in a one-pot reaction. The exocyclic amino group can then be further functionalized to explore structure-activity relationships (SAR).[9][10]
Experimental Protocol: Synthesis of a Representative 2-Aminobenzothiazole Derivative
This protocol outlines the synthesis of an N-acylated 2-aminobenzothiazole, a common intermediate for further derivatization.
Materials:
-
2-Aminobenzothiazole
-
Monochloroacetyl chloride
-
Acetone
-
Triethylamine (TEA)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-aminobenzothiazole in acetone.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add 1 equivalent of monochloroacetyl chloride to the solution.
-
Add a catalytic amount of triethylamine (TEA) to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature (approximately 25°C).
-
Upon completion, pour the reaction mixture over ice and allow it to melt completely.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the (1-chloroacetyl)-2-aminobenzothiazole product.[10][11]
Characterization: The final product should be characterized by techniques such as 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure and purity.[11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of an N-acylated 2-aminobenzothiazole derivative.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The 2-aminobenzothiazole scaffold is a prominent feature in the design of novel anticancer agents.[1][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1][2]
Mechanism of Action: Targeting Key Signaling Pathways
Many 2-aminobenzothiazole derivatives function as inhibitors of crucial signaling pathways that are often dysregulated in cancer.[1] One of the most well-studied pathways is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[10] By inhibiting kinases within this pathway, such as PI3K, these compounds can effectively halt tumor progression.[12] Other targeted kinases include Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and tyrosine kinases like EGFR and VEGFR, which are involved in angiogenesis and metastasis.[1]
PI3K/AKT/mTOR Signaling Pathway Inhibition Diagram
Caption: Simplified diagram of PI3K/AKT/mTOR pathway inhibition.
Representative Anticancer 2-Aminobenzothiazole Derivatives
The following table summarizes the activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Target Cancer Cell Line | IC50 (µM) | Reference |
| OMS5 | 4-Nitroaniline substituent | A549 (Lung), MCF-7 (Breast) | 22.13 - 61.03 | [11] |
| OMS14 | Piperazine-4-nitroaniline substituent | A549 (Lung), MCF-7 (Breast) | 22.13 - 61.03 | [11] |
| Compound 8i | Phenylacetamide substituent | MCF-7 (Breast) | 6.34 | [12] |
| Compound 8m | Phenylacetamide substituent | MCF-7 (Breast) | 8.30 | [12] |
| Compound 41 | Phenylhydrazone substituent | Nalm6 (Leukemia) | Not specified, induces G2/M arrest | [1] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-Aminobenzothiazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 2-aminobenzothiazole test compounds in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Pathogenic Microbes
2-Aminobenzothiazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1][3][13] Their mechanism of action in microbes is varied but can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Antibacterial and Antifungal Potential
Several studies have reported the synthesis of 2-aminobenzothiazole derivatives with potent antibacterial and antifungal activities.[13][14][15] For example, certain derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli, including drug-resistant strains. In the realm of antifungal agents, some compounds have exhibited significant efficacy against Candida albicans and other pathogenic yeasts.[13]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
2-Aminobenzothiazole test compounds
-
Inoculum of the microorganism standardized to 0.5 McFarland
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration (e.g., 5 x 105 CFU/mL for bacteria).
-
Add 50 µL of the inoculum to each well containing the compound dilutions. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.
Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
The neuroprotective effects of 2-aminobenzothiazoles are exemplified by the clinically approved drug Riluzole.[1][5][8] These compounds offer a promising avenue for the treatment of debilitating neurodegenerative diseases like ALS and Parkinson's disease.
Mechanism of Action: Modulating Neuronal Excitability
Riluzole's neuroprotective effects are primarily attributed to its ability to modulate glutamatergic neurotransmission.[5][16][17] It achieves this through multiple mechanisms:
-
Inhibition of glutamate release: Riluzole blocks voltage-gated sodium channels, which reduces the release of the excitatory neurotransmitter glutamate from presynaptic terminals.[5]
-
Postsynaptic effects: It also non-competitively blocks NMDA receptors, further dampening glutamatergic signaling.[5]
-
G-protein dependent signaling: Riluzole may also activate G-protein-dependent signal transduction pathways that contribute to its neuroprotective effects.[5]
By reducing glutamate-mediated excitotoxicity, Riluzole helps to protect motor neurons from damage.[16]
Mechanism of Action of Riluzole Diagram
Caption: Riluzole's dual mechanism of inhibiting glutamate release and blocking NMDA receptors.
Anti-inflammatory and Other Biological Activities
Beyond the major areas discussed, 2-aminobenzothiazole derivatives have also demonstrated promising anti-inflammatory activity.[1][2] This is often achieved by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[2] Additionally, this versatile scaffold has been explored for antiviral, antimalarial, and anthelmintic applications, highlighting its broad therapeutic potential.[1][3]
Structure-Activity Relationship (SAR) Summary
The biological activity of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and the exocyclic amino group. Key SAR insights include:
-
Substitution on the Benzothiazole Ring: The electronic nature and steric bulk of substituents at the 6-position of the benzothiazole ring can significantly influence activity. For instance, in some anticancer derivatives, an ethoxy group at this position was found to be more potent than methyl or nitro groups.[1]
-
Derivatization of the 2-Amino Group: Acylation or substitution of the 2-amino group with various aromatic or heterocyclic moieties is a common strategy to enhance potency and modulate target selectivity. The nature of these substituents plays a crucial role in the interaction with the target protein's binding pocket.
-
Bioisosteric Replacement: The 2-aminobenzothiazole scaffold can act as a bioisostere for other privileged structures like 2-aminothiazole or 2-aminobenzimidazole, providing a valuable tool for lead optimization.[1]
Conclusion and Future Perspectives
The 2-aminobenzothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and diverse pharmacological profile make it an attractive starting point for the development of new drugs targeting a wide range of diseases. Future research will likely focus on:
-
Elucidation of Novel Mechanisms of Action: While much is known, further studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.
-
Development of More Selective Inhibitors: Fine-tuning the structure of 2-aminobenzothiazole derivatives to achieve higher selectivity for specific targets will be crucial for improving efficacy and reducing off-target effects.
-
Exploration of New Therapeutic Areas: The broad biological activity of this scaffold suggests that it may have potential in treating other diseases not yet fully explored.
-
Application of Modern Drug Design Techniques: The use of computational modeling, machine learning, and artificial intelligence will undoubtedly accelerate the discovery and optimization of new 2-aminobenzothiazole-based drug candidates.
This in-depth technical guide has provided a comprehensive overview of the potential biological activities of 2-aminobenzothiazoles. The information presented herein, from synthetic protocols to mechanistic insights, is intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery.
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Zhang, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 243, 114772. [Link]
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Al-Omaim, W. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(43), 40696–40715. [Link]
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Al-Omaim, W. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(43), 40696–40715. [Link]
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Kadhim, W. R., & Al-Adili, A. J. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Pharmaceutical Sciences, 30(2), 123-134. [Link]
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Li, Y., et al. (2022). Synthesis of biologically active derivatives of 2-aminobenzothiazole. RSC Advances, 12(1), 1-15. [Link]
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Padilla-Martínez, I. I., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 25(12), 6567. [Link]
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Kumar, A., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 45(33), 14891-14911. [Link]
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Al-Omaim, W. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(43), 40696–40715. [Link]
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Mahesh, & Tekade, B. W. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Academic Journal of Engineering, Science and Management, 2(2), 1-10. [Link]
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Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5944-5948. [Link]
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Lata, S., et al. (2023). Synthesis and Antibacterial Activities of 2-Aminobenzothiazole clubbed Sulphonamide Derivatives. Research Square. [Link]
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Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-241. [Link]
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Yurttaş, L., et al. (2020). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Turkish Journal of Chemistry, 44(5), 1368-1381. [Link]
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Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5944-5948. [Link]
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Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade?. CNS Neuroscience & Therapeutics, 17(1), 4-31. [Link]
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Sahib, H. A., Dakhel, Z. A., & Hadi, M. K. (2021). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. International Journal of Drug Delivery Technology, 11(4), 1258-1261. [Link]
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An In-Depth Technical Guide to the In-Silico Screening of 4,5-Dimethyl-1,3-benzothiazol-2-amine
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This guide provides a comprehensive, in-depth walkthrough of a prototypical in-silico screening cascade for a representative member of this class, 4,5-Dimethyl-1,3-benzothiazol-2-amine. We navigate the computational drug discovery workflow from initial target identification to the dynamic validation of protein-ligand interactions.[5][6] By grounding our virtual experiment in established methodologies such as molecular docking, ADMET prediction, and molecular dynamics, we aim to furnish researchers and drug development professionals with a logical and scientifically rigorous framework for assessing novel chemical entities. The causality behind each procedural choice is emphasized, ensuring that the workflow is not merely a sequence of steps but a self-validating system for generating high-confidence hypotheses for subsequent experimental validation.
The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery
The 1,3-benzothiazole ring system, a fusion of benzene and thiazole rings, is a versatile heterocyclic framework that interacts with a multitude of biological targets.[7] This structural adaptability has led to its incorporation into a wide range of clinically relevant molecules.[3] Derivatives have been investigated for their potential as anti-inflammatory agents by targeting enzymes like Cyclooxygenase (COX), as anticonvulsants through modulation of targets such as γ-aminobutyric acid-aminotransferase (GABA-AT), and as potential therapeutics for neurodegenerative diseases and cancer.[2][7][8][9]
Our subject molecule, this compound, serves as an ideal candidate for demonstrating a robust in-silico evaluation pipeline. The purpose of this computational screening is to rapidly and cost-effectively assess its therapeutic potential, predict its pharmacokinetic profile, and refine our understanding of its mechanism of action at a molecular level before committing to resource-intensive laboratory synthesis and testing.[10][11]
Strategic Overview of the In-Silico Screening Workflow
A successful in-silico campaign is a multi-stage funnel, progressively filtering a vast chemical space to identify candidates with the highest probability of success. The process begins with broad, rapid assessments and moves toward more computationally expensive and precise evaluations for a smaller number of promising hits.
Caption: High-level in-silico screening workflow.
Foundational Steps: Ligand Preparation and Target Identification
The fidelity of any in-silico model is critically dependent on the quality of its inputs. This phase ensures that both the small molecule (ligand) and its biological target (receptor) are structurally and chemically prepared for accurate simulation.
Ligand Preparation Protocol
Causality: A 2D chemical structure is insufficient for 3D simulation. A well-defined, low-energy 3D conformation is essential for docking algorithms to correctly sample binding poses. Incorrect protonation states or missing hydrogens can lead to erroneous predictions of intermolecular interactions, such as hydrogen bonds.
Step-by-Step Protocol:
-
Obtain 2D Structure: Draw this compound in a chemical editor (e.g., MarvinSketch, ChemDraw) and save as a SMILES string or SDF file.
-
Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.
-
Add Hydrogens: Ensure the structure is correctly protonated at a physiological pH (e.g., 7.4). This step is crucial for defining potential hydrogen bond donors and acceptors.
-
Energy Minimization: Employ a force field (e.g., MMFF94 or UFF) to relax the 3D structure into a low-energy conformation. This removes steric strain from the initial 3D conversion.
-
Save in Required Format: Save the final, optimized structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina.
Target Identification and Selection
Causality: The selection of a biological target dictates the entire direction of the screening. A target must be both relevant to a disease of interest and structurally characterized to allow for structure-based design.
Based on the extensive literature on benzothiazole derivatives as anti-inflammatory agents, the Cyclooxygenase-2 (COX-2) enzyme is a highly rational target.[8][12] COX-2 is a key enzyme in the prostaglandin biosynthesis pathway, and its inhibition is a validated mechanism for reducing inflammation. For this guide, we will proceed with human COX-2.
Authoritative Grounding: We will use the high-resolution crystal structure of human COX-2 in complex with Celecoxib, a known inhibitor.
-
PDB ID: 5KIR
-
Source: Protein Data Bank (PDB)
Structure-Based Virtual Screening: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimate of binding affinity.[13][14] It is the primary tool for high-throughput virtual screening.[11]
Caption: The molecular docking experimental workflow.
Receptor Preparation Protocol
Causality: Raw PDB files contain crystallographic water molecules, co-factors, and other elements not relevant to the ligand-binding event. These must be removed. The protein also lacks hydrogen atoms, which are essential for calculating interactions, and requires the assignment of atomic charges for the scoring function to work correctly.
Step-by-Step Protocol (using UCSF Chimera and AutoDock Tools):
-
Load PDB Structure: Open the 5KIR.pdb file in UCSF Chimera.
-
Clean the Structure:
-
Delete all water molecules.
-
Remove the existing Celecoxib ligand and any co-factors not essential for binding.
-
Isolate the protein chain(s) of interest (Chain A).
-
-
Prepare for Docking:
-
Add hydrogen atoms, including those on polar residues.
-
Calculate and assign Gasteiger charges to all atoms.
-
-
Save Receptor File: Save the processed protein in the .pdbqt format, which now includes charge and atom type information for AutoDock Vina.
Molecular Docking and Data Interpretation
Causality: The docking algorithm systematically places the ligand in the defined binding site, exploring various rotations and conformations. A scoring function then estimates the free energy of binding for each pose. A more negative score indicates a more favorable predicted interaction.
Protocol:
-
Define the Binding Pocket: Using AutoDock Tools, define a "grid box" that encompasses the active site of COX-2. A reliable method is to center this box on the coordinates of the co-crystallized ligand (Celecoxib) from the original PDB file.
-
Execute Docking: Run AutoDock Vina, providing the prepared receptor, the prepared ligand, and the grid box configuration as inputs.
-
Analyze Poses: Vina will output several possible binding poses, ranked by their binding energy score. The top-ranked pose (most negative score) is the most probable binding mode.
-
Self-Validation: To build confidence, this process must be validated. Dock a known inhibitor (Celecoxib) and a known non-binder or "decoy" molecule. A successful docking protocol should predict a high-affinity score for the known inhibitor and a poor score for the decoy.
Table 1: Hypothetical Molecular Docking Results against COX-2
| Compound | Role | Binding Energy (kcal/mol) | Key Interactions with COX-2 Residues |
| This compound | Test Ligand | -8.2 | H-bond with Ser530, Hydrophobic interactions with Val349, Leu352 |
| Celecoxib | Positive Control | -10.5 | H-bond with His90, Arg513; Sulfonamide group in specificity pocket |
| Ibuprofen | Comparison Drug | -7.1 | Carboxylate interaction with Arg120 |
| Decoy Molecule | Negative Control | -4.5 | No significant interactions |
This data is illustrative. The interpretation is key: our test compound shows a promising binding energy, better than a general NSAID like Ibuprofen but not as optimized as the specific inhibitor Celecoxib, suggesting it is a valid hit for further investigation.
Post-Screening Filter: ADMET Prediction
A potent molecule is useless if it cannot reach its target in the body or is toxic.[15] In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter to assess the "drug-likeness" of a hit.[16][17]
Causality: Early assessment of ADMET properties can prevent costly failures in later stages of drug development.[18] Properties like poor absorption or high toxicity are common reasons for clinical trial failures.
Protocol (using SwissADME web server):
-
Input Structure: Submit the SMILES string of this compound to the server.
-
Analyze Physicochemical Properties: Evaluate properties like molecular weight, LogP (lipophilicity), and the number of hydrogen bond donors/acceptors.
-
Evaluate Pharmacokinetics: Assess predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes, which are key for drug metabolism.
-
Assess Drug-Likeness: Check for violations of established rules like Lipinski's Rule of Five, which provides a guideline for oral bioavailability.
Table 2: Predicted ADMET & Physicochemical Properties
| Property | Predicted Value | Acceptable Range/Rule | Assessment |
| Molecular Weight | 178.26 g/mol | < 500 | Pass |
| LogP (Lipophilicity) | 2.55 | < 5 | Pass |
| H-bond Donors | 1 | < 5 | Pass |
| H-bond Acceptors | 2 | < 10 | Pass |
| Lipinski's Rule | 0 violations | 0 violations preferred | Excellent |
| GI Absorption | High | High | Favorable |
| BBB Permeant | Yes | Target Dependent | Favorable (for CNS) |
| CYP2D6 Inhibitor | Yes | No is preferred | Potential Liability |
| Synthetic Accessibility | 2.15 | < 10 (easy to make) | Excellent |
Interpretation: The compound exhibits excellent drug-like properties with no Lipinski violations and predicted high absorption. However, the potential inhibition of the CYP2D6 enzyme is flagged as a potential liability that would need to be investigated experimentally, as it could lead to drug-drug interactions.
Refining the Hit: Molecular Dynamics (MD) Simulations
While docking provides a valuable static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, assessing the stability of the interaction over time in a simulated physiological environment.[19][20][21]
Causality: A ligand may have a favorable docking score but be unstable in the binding pocket, dissociating quickly. MD simulations validate the docked pose by simulating the atomic motions of the entire system, providing a more realistic assessment of the binding stability.[22]
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A Senior Application Scientist's Guide to the Preliminary Anticancer Screening of Dimethylbenzothiazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Pursuing Benzothiazoles in Oncology
The benzothiazole scaffold, a bicyclic heterocyclic compound, represents a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, neuroprotective, and, most notably for our purposes, potent anticancer properties.[1][2] The inherent versatility of the benzothiazole nucleus allows for extensive chemical modification, making it an attractive backbone for developing novel therapeutic agents.[1] Specifically, dimethylbenzothiazole analogues have emerged as a promising subclass, demonstrating significant cytotoxicity against a range of human cancer cell lines.[3]
This guide provides a technical framework for the preliminary in vitro screening of novel dimethylbenzothiazole compounds. It is designed not as a rigid protocol but as a strategic workflow, grounded in established methodologies and scientific rationale. We will proceed from the foundational mechanisms of action to a tiered screening cascade, culminating in the identification of promising "hit" compounds for further development.
Core Mechanistic Hypothesis: The Aryl Hydrocarbon Receptor (AhR) Pathway
While benzothiazole derivatives can exert their anticancer effects through multiple mechanisms, such as the inhibition of carbonic anhydrase or the modulation of AKT/ERK signaling, a well-documented and compelling pathway involves the Aryl Hydrocarbon Receptor (AhR).[1][4][5]
The AhR is a ligand-activated transcription factor that plays a crucial role in cellular metabolism, particularly in the xenobiotic response.[6] In many tumor types, the AhR pathway is dysregulated. The prevailing hypothesis for many benzothiazoles is that they act as potent AhR ligands.[7][8]
The Proposed Mechanism:
-
Ligand Binding: The dimethylbenzothiazole compound enters the cell and binds to the cytosolic AhR complex.
-
Nuclear Translocation: This binding event triggers the translocation of the AhR complex into the nucleus.
-
CYP1A1 Induction: In the nucleus, AhR dimerizes with the ARNT (AhR Nuclear Translocator) protein. This dimer then binds to specific DNA sequences (Xenobiotic Response Elements), leading to the potent induction of cytochrome P450 enzymes, particularly CYP1A1.[7][9]
-
Metabolic Activation & Cytotoxicity: CYP1A1 metabolizes the parent benzothiazole into reactive electrophilic metabolites.[7] These metabolites can form DNA adducts and generate reactive oxygen species (ROS), ultimately inducing cell cycle arrest and apoptosis, preferentially in the cancer cells that overexpress CYP1A1.[7][10]
This differential expression of CYP1A1 in tumor cells versus normal tissue provides a potential therapeutic window, making this pathway a key focus of our preliminary screening.[7]
A Tiered Strategy for In Vitro Screening
A successful preliminary screen should efficiently and cost-effectively identify compounds with potent and selective anticancer activity. A tiered, or cascaded, approach is optimal. This strategy uses a broad, high-throughput primary assay to identify general cytotoxicity, followed by more complex, lower-throughput secondary assays to elucidate the mechanism of action for the most promising candidates.
Primary Screening: The Cytotoxicity Assay
The initial goal is to assess the growth-inhibitory and cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.
Causality Behind Experimental Choices
-
Choice of Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screen. It is a robust, colorimetric, and highly reproducible method suitable for a 96-well plate format, making it ideal for screening multiple compounds and concentrations.[11][12] The assay's principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Line Panel: A diverse panel of cancer cell lines is crucial. This is because the efficacy of benzothiazoles can be highly dependent on the cell type, likely due to differential expression of targets like AhR and CYP1A1.[14] A standard starting panel could include:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
A549: Non-small cell lung carcinoma
-
HepG2: Hepatocellular carcinoma[15]
-
HT-29: Colorectal adenocarcinoma[2]
-
A normal cell line (e.g., NIH3T3 mouse fibroblast): This is critical for assessing selectivity. A promising compound should exhibit significantly lower toxicity to normal cells compared to cancer cells.[16]
-
-
Dose Range: A broad, logarithmic dose range (e.g., 0.01 µM to 100 µM) is used to capture the full dose-response curve and accurately determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating vehicle controls, untreated controls, and a positive control to ensure data integrity.
Materials:
-
Selected cancer and normal cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Dimethylbenzothiazole compounds (dissolved in DMSO to create concentrated stocks)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin or Cisplatin)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency. Harvest using trypsin and perform a cell count. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth.[13]
-
Compound Treatment: a. Prepare serial dilutions of the dimethylbenzothiazole compounds and the positive control (Doxorubicin) in culture medium. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. b. Include "vehicle control" wells that receive only the medium with the same final concentration of DMSO. c. Include "untreated control" wells that receive only fresh medium. d. Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well. e. Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.
-
MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[13] b. Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the untreated control wells. The incubation must be protected from light.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization buffer to each well to dissolve the crystals.[13] c. Cover the plate and leave it at room temperature in the dark for at least 2 hours, or until all crystals are dissolved, which may require gentle mixing.
-
Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise if necessary.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 b. Plot the % Viability against the log of the compound concentration. c. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
Data Presentation and Interpretation
The primary output of the screening is a set of IC50 values. These should be compiled into a clear, structured table for easy comparison of potency and selectivity across different compounds and cell lines.
Table 1: Representative Cytotoxicity Data for Novel Dimethylbenzothiazole Derivatives
| Compound ID | Modification | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HT-29 (Colon) | IC50 (µM) vs. NIH3T3 (Normal) | Selectivity Index (SI)* |
| DM-BT-01 | 6,7-dimethyl | 25.2 | 32.1 | 22.5 | >100 | > 4.0 (vs. HT-29) |
| DM-BT-02 | 6,7-dimethyl, 2-(4-chlorophenyl) | 1.53[4] | 36.0 (nM)[2] | 0.024[2] | > 50 | > 2083 (vs. HT-29) |
| DM-BT-03 | 6,7-dimethyl, 2-(4-fluorophenyl) | 0.84[2] | 18.10[4] | 0.015[4] | > 50 | > 3333 (vs. HT-29) |
| Doxorubicin | Positive Control | 0.05 | 0.08 | 0.12 | 0.90 | 7.5 (vs. HT-29) |
Note: Data is illustrative and compiled from various benzothiazole derivatives reported in the literature to demonstrate format.[2][4][17] Actual values would be generated experimentally. *Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line. A higher SI is desirable.
Hit Prioritization: Compounds are prioritized based on two main criteria:
-
Potency: Low micromolar or nanomolar IC50 values against one or more cancer cell lines. For example, DM-BT-02 and DM-BT-03 show exceptional potency.[2][4]
-
Selectivity: A high Selectivity Index (SI), indicating greater toxicity towards cancer cells than normal cells.
Secondary Mechanistic Assays
Once potent and selective hits are identified (e.g., DM-BT-03), secondary assays are performed to confirm that the observed cytotoxicity is due to the desired mechanism—apoptosis—rather than non-specific necrosis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. A good anticancer agent should show a dose-dependent increase in the early and late apoptotic populations.[10][15]
-
Cell Cycle Analysis: By staining DNA with propidium iodide and analyzing via flow cytometry, one can determine if the compound causes cell cycle arrest at a specific phase (e.g., G1/S or G2/M), which is a common mechanism for anticancer drugs.[15][18]
Structure-Activity Relationship (SAR) Insights
Throughout the screening process, it is vital to analyze the relationship between the chemical structure of the compounds and their biological activity. Even from the representative data, preliminary SAR can be deduced:
-
The unsubstituted dimethylbenzothiazole core (DM-BT-01 ) has moderate activity.[17]
-
The addition of a substituted phenyl group at the 2-position dramatically increases potency (DM-BT-02 , DM-BT-03 ).[2][4]
-
The presence of electron-withdrawing groups, such as chloro and fluoro atoms, on the phenyl ring appears to significantly enhance anticancer activity, a common observation for this class of compounds.[4][17]
These initial SAR insights are invaluable for guiding the next round of chemical synthesis to optimize the lead compounds further.[19]
Conclusion
This guide outlines a logical and technically sound workflow for the preliminary in vitro screening of novel dimethylbenzothiazole derivatives. By starting with a broad cytotoxicity screen across a diverse cell panel and progressing promising hits to more detailed mechanistic assays, researchers can efficiently identify and validate lead candidates. The emphasis on understanding the underlying mechanism, particularly the AhR/CYP1A1 pathway, provides a rational basis for compound selection and future optimization. The ultimate goal of this preliminary phase is to generate a robust dataset that supports the advancement of the most promising compounds into more complex preclinical models.
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Supuran, C. T., & Winum, J. Y. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 253–276. [Link]
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Chen, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Pharmacology, 15, 1368413. [Link]
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Supuran, C. T., & Winum, J. Y. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
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Sekar, V., et al. (2010). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 22(7), 5487-5492. [Link]
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Lee, S., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. International Journal of Molecular Sciences, 25(15), 8345. [Link]
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Supuran, C. T., & Winum, J. Y. (2019). Benzothiazole derivatives as anticancer agents. FLORE Repository, University of Florence. [Link]
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Noolvi, N. M., et al. (2018). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. ResearchGate. [Link]
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The Multifaceted Mechanisms of Action of Benzothiazole Compounds: A Technical Guide for Researchers
Introduction: The Versatility of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives with a broad spectrum of biological activities. These compounds have garnered significant interest from researchers in drug discovery and development due to their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents. This in-depth technical guide provides a comprehensive overview of the primary mechanisms of action of benzothiazole derivatives, supported by experimental evidence and methodologies, to empower researchers in their quest for novel therapeutics.
I. Anticancer Mechanisms of Action: A Multi-pronged Attack on Malignancy
Benzothiazole derivatives exhibit a remarkable ability to combat cancer through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity makes them attractive candidates for overcoming the challenges of drug resistance.
Inhibition of Key Oncogenic Kinases
Kinases are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer. Benzothiazole derivatives have been shown to inhibit several key kinases involved in tumor growth, proliferation, and survival.
One of the most significant targets is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway , which is a central regulator of cell growth and survival. Certain benzothiazole derivatives have demonstrated potent inhibitory activity against PI3K, leading to the downstream suppression of Akt and mTOR signaling. This inhibition ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells.
Structure-Activity Relationship (SAR) Insights: The substitution pattern on the benzothiazole ring and the nature of the appended moieties significantly influence kinase inhibitory activity. For instance, the presence of a morpholine group at the 2-position of the benzothiazole scaffold has been found to be crucial for potent PI3Kβ inhibitory activity.
Experimental Workflow: Kinase Inhibition Assay
Caption: Inhibition of the NF-κB signaling pathway by specific benzothiazole compounds.
DNA Intercalation and Topoisomerase Inhibition
Certain planar benzothiazole derivatives can act as DNA intercalating agents , inserting themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Additionally, some benzothiazoles have been shown to inhibit topoisomerase II , an enzyme that plays a critical role in managing DNA topology during replication.
II. Antimicrobial Mechanisms of Action: Targeting Essential Bacterial Processes
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with new mechanisms of action. Benzothiazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.
Inhibition of Bacterial Enzymes
Benzothiazoles can selectively inhibit essential enzymes in bacteria that are absent or significantly different in humans, providing a basis for their therapeutic window.
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. Certain benzothiazole derivatives have been shown to be potent inhibitors of bacterial DNA gyrase. [1]* Dihydropteroate Synthase (DHPS): This enzyme is involved in the folate biosynthesis pathway, which is essential for bacterial survival. Some benzothiazoles act as competitive inhibitors of DHPS.
-
Other Enzymes: Benzothiazoles have also been reported to inhibit other bacterial enzymes such as dihydroorotase, peptide deformylase, and enoyl-acyl carrier protein reductase. [1] SAR Insights: For DNA gyrase inhibitors, the presence of acetamide and Boc-glycin moieties at the 5th position of the benzothiazole ring has been shown to improve antibacterial activity. [1]
Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Benzothiazole Derivatives against various microbes.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Compound 3 | Staphylococcus aureus | 25 | [2] |
| Compound 4 | Escherichia coli | 50 | [2] |
| Compound 10 | Candida albicans | 100 | [2] |
| Compound 12 | Aspergillus niger | 100 | [2] |
| Compound 16c | S. aureus | 0.025 mM | [3] |
| Compound 19a | Enterococcus faecalis | 3.13 µM | [1] |
| Compound 19b | Enterococcus faecalis | 3.13 µM | [1] |
Disruption of Membrane Integrity
Some benzothiazole derivatives can disrupt the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death. Active benzothiazole compounds have been shown to induce DNA and protein leakage in Aspergillus niger spores. [2]
III. Neuroprotective Mechanisms of Action: Modulating Neurological Pathways
Benzothiazole derivatives hold promise for the treatment of neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).
Riluzole: A Case Study in Neuroprotection
Riluzole is an FDA-approved drug for the treatment of ALS. Its neuroprotective effects are multifactorial and include:
-
Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels, which reduces the presynaptic release of the excitatory neurotransmitter glutamate, thereby mitigating excitotoxicity.
-
Modulation of Postsynaptic Receptors: It also non-competitively blocks N-methyl-D-aspartate (NMDA) receptors.
Inhibition of Key Enzymes in Neurodegeneration
-
Monoamine Oxidase (MAO): Benzothiazole derivatives have been identified as inhibitors of both MAO-A and MAO-B, enzymes involved in the degradation of neurotransmitters. MAO-B activity is known to be increased in the brains of patients with neurodegenerative diseases. [4]* Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. Several benzothiazole derivatives have shown potent inhibitory activity against these enzymes.
IV. Data Presentation: A Quantitative Overview of Benzothiazole Activity
Table 2: IC50 Values of Selected Benzothiazole Derivatives in Cancer Cell Lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound A | HepG2 (Liver) | 38.54 (48h) | NF-κB Inhibition, Apoptosis Induction | [5] |
| Compound B | HepG2 (Liver) | 29.63 (48h) | NF-κB Inhibition, Apoptosis Induction | [5] |
| K18 | Kyse30 (Esophageal) | 0.042 | Tubulin Polymerization Inhibition | [6] |
| Compound 19a | - | 9.5 nM (DNA Gyrase) | DNA Gyrase Inhibition | [1] |
V. Experimental Protocols: Foundational Methodologies
MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of benzothiazole compounds on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzothiazole compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a benzothiazole compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Treat cells with the benzothiazole compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blotting for Protein Expression Analysis
Objective: To determine the effect of a benzothiazole compound on the expression levels of specific proteins (e.g., caspases, Bcl-2 family proteins, NF-κB).
Procedure:
-
Treat cells with the benzothiazole compound and lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal using a chemiluminescent or fluorescent detection system and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Perspectives
The benzothiazole scaffold has proven to be a remarkably versatile platform for the development of therapeutic agents with diverse mechanisms of action. The ability of these compounds to modulate multiple cellular targets in cancer, infectious diseases, and neurodegenerative disorders underscores their significant potential. Future research should focus on leveraging the established structure-activity relationships to design and synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. A deeper understanding of their complex mechanisms of action, facilitated by the experimental approaches outlined in this guide, will be crucial for translating the promise of benzothiazole compounds into clinically effective therapies.
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The Aminobenzothiazole Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to Structure-Activity Relationships
Introduction: The Versatility of the Aminobenzothiazole Scaffold
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1][2] Its derivative, the 2-aminobenzothiazole, has garnered significant attention as a "privileged scaffold," a molecular framework that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of aminobenzothiazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the key structural features that govern their biological effects, examine synthetic strategies, and provide practical experimental protocols.
Aminobenzothiazole derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[1][4] This versatility stems from the unique electronic and structural characteristics of the scaffold. The exocyclic amino group at the 2-position serves as a versatile handle for chemical modification, allowing for the introduction of diverse substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[3][5] Furthermore, the benzothiazole ring system itself can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to target binding.[3]
Several aminobenzothiazole-based drugs have reached the market, validating the therapeutic potential of this scaffold. A notable example is Riluzole , used in the treatment of amyotrophic lateral sclerosis (ALS).[3][6] Other examples include Frentizole , an antiviral and immunosuppressive agent, and Tioxidazole , an anthelmintic drug.[3][6] These clinical successes continue to fuel research into novel aminobenzothiazole derivatives with improved efficacy and safety profiles.
Core Structure-Activity Relationships of Aminobenzothiazoles
A deep understanding of the structure-activity relationship (SAR) is paramount for the rational design of potent and selective aminobenzothiazole-based therapeutic agents. SAR studies have revealed that modifications at specific positions of the aminobenzothiazole core have a profound impact on their biological activity.
The Crucial Role of the 2-Amino Group
The amino group at the C-2 position is a critical determinant of the biological activity of these compounds and a primary site for structural modification.[5][7] Its ability to act as both a hydrogen bond donor and acceptor allows for crucial interactions with target proteins.[3] Derivatization of this amino group has been extensively explored to modulate the pharmacological profile of aminobenzothiazole analogs.
Common modifications include:
-
Acylation and Sulfonylation: Introduction of acyl or sulfonyl groups can alter the electronic properties and steric bulk at the 2-position, influencing binding affinity and selectivity.
-
Alkylation and Arylation: Substitution with alkyl or aryl moieties can enhance hydrophobic interactions with the target protein.
-
Formation of Schiff Bases and Heterocyclic Rings: Condensation of the 2-amino group with aldehydes or ketones to form Schiff bases, or its incorporation into larger heterocyclic systems, has yielded compounds with significant anticancer and antimicrobial activities.
Substitution Patterns on the Benzothiazole Ring
Substitutions on the benzene ring of the benzothiazole scaffold, particularly at the C-6 position, have been shown to be critical for a variety of biological activities.[1][7]
-
Halogenation: The introduction of halogen atoms, such as fluorine and chlorine, can significantly impact the electronic and lipophilic properties of the molecule. For instance, 6-fluoro substituted aminobenzothiazoles have demonstrated good antibacterial and antifungal activities.[8]
-
Alkoxy and Alkyl Groups: The presence of electron-donating groups like methoxy and ethoxy at various positions can influence the pharmacokinetic profile and potency. For example, derivatives with a methoxy group have shown more potent antibacterial activity against Gram-positive bacteria and fungal strains.[8] The introduction of 5,6-dimethyl or 6-ethoxy groups on the 2-aminobenzothiazole nucleus has been found to be conducive to improving cytotoxic activity in certain anticancer agents.[3]
-
Electron-Withdrawing Groups: Groups like nitro can modulate the electronic distribution of the ring system and influence biological activity.
The importance of the benzothiazole nucleus itself has been highlighted in several studies, where its replacement with other aromatic rings like pyridine or benzene resulted in a significant decrease in activity, indicating its essential role as a pharmacophore.[3]
SAR in Specific Therapeutic Areas
The following sections will detail the SAR of aminobenzothiazoles in key therapeutic areas, supported by data from the literature.
Anticancer Activity
Aminobenzothiazoles have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[3]
Many aminobenzothiazole derivatives exert their anticancer effects by targeting various kinases, including:
-
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer.[9] Aminobenzothiazoles have been developed as potent inhibitors of PI3K.[9]
-
MET (Mesenchymal-Epithelial Transition Factor): Overexpression or mutation of the MET receptor tyrosine kinase is implicated in various cancers. SAR studies on 2-aminobenzothiazole derivatives as MET inhibitors have shown that substitution on the benzothiazole scaffold is crucial for activity.[3]
Table 1: SAR Summary of 2-Aminobenzothiazole Derivatives as MET Kinase Inhibitors
| Position of Substitution | Substituent | Effect on Activity | Reference |
| Benzothiazole Ring | Replacement with pyridine or benzene | Significant decrease in activity | [3] |
| R¹ (Benzothiazole Ring) | 5,6-diMe or 6-EtO | Increased cytotoxic activity | [3] |
| R² (Attached to 2-amino) | Isopropyl | Deleterious to cytotoxicity | [3] |
This protocol describes a common method to assess the inhibitory activity of synthesized aminobenzothiazole derivatives against the PI3Kγ enzyme.
Objective: To determine the in vitro inhibitory concentration (IC50) of test compounds against PI3Kγ.
Materials:
-
Recombinant human PI3Kγ enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of PI3Kγ enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing PIP2 and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation:
-
Include positive controls (known PI3Kγ inhibitors) and negative controls (DMSO vehicle) in each assay plate.
-
Ensure the Z'-factor for the assay is > 0.5, indicating a robust and reliable assay.
Antimicrobial Activity
Aminobenzothiazole derivatives have shown significant potential as antibacterial and antifungal agents.[8] The SAR in this area highlights the importance of specific substitutions on both the benzothiazole ring and the 2-amino group.
-
Antibacterial Activity:
-
6-Fluoro substituted aminobenzothiazoles exhibit good antibacterial activity.[8]
-
A chloro group on a phenyl ring attached to the core confers greater activity against Gram-negative bacteria.[8]
-
A methoxy group on a phenyl ring attached to the core leads to more potent activity against Gram-positive bacteria.[8]
-
-
Antifungal Activity:
Table 2: SAR Summary of Aminobenzothiazole Derivatives for Antimicrobial Activity
| Substitution | Target Organism | Effect on Activity | Reference |
| 6-Fluoro on benzothiazole | Bacteria and Fungi | Good activity | [8] |
| Chloro on attached phenyl ring | Gram-negative bacteria | Increased activity | [8] |
| Methoxy on attached phenyl ring | Gram-positive bacteria and Fungi | Increased activity | [8] |
Synthetic Strategies and Methodologies
The synthesis of aminobenzothiazole derivatives is typically straightforward, with the 2-aminobenzothiazole core being readily accessible through various established methods. The versatility of the 2-amino group allows for a wide range of subsequent modifications.[5]
General Synthesis of 2-Aminobenzothiazole Derivatives
A common synthetic route involves the reaction of a substituted aniline with a thiocyanating agent, followed by cyclization. Further derivatization at the 2-amino position can then be achieved through various reactions.
This protocol outlines the synthesis of a key intermediate that can be further modified to generate a library of 2-aminobenzothiazole derivatives.[9]
Objective: To synthesize N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.
Materials:
-
2-Aminobenzothiazole
-
Monochloroacetyl chloride
-
Triethylamine (TEA)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-aminobenzothiazole (1 equivalent) in acetone in a round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add monochloroacetyl chloride (1 equivalent) to the solution.
-
Add triethylamine (TEA) as a catalyst.
-
Allow the reaction to stir overnight at room temperature.
-
Pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry to obtain the product (P1).
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9]
Visualizing Key Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
The Core Aminobenzothiazole Scaffold
Caption: General structure of the 2-aminobenzothiazole scaffold.
Key Sites for SAR Modification
Caption: A generalized workflow for synthesizing aminobenzothiazole derivatives.
Future Perspectives and Conclusion
The 2-aminobenzothiazole scaffold continues to be a highly attractive starting point for the design and development of new therapeutic agents. [2]Its synthetic accessibility and the wide range of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry. [1][5]Future research in this area will likely focus on:
-
Target-Specific Design: Moving beyond broad-spectrum activity to design derivatives with high selectivity for specific biological targets, thereby reducing off-target effects and improving safety profiles.
-
Novel Drug Delivery Systems: Incorporating aminobenzothiazole derivatives into novel drug delivery systems to enhance their bioavailability and targeted delivery to diseased tissues.
-
Combinatorial Chemistry and High-Throughput Screening: Utilizing these techniques to rapidly generate and screen large libraries of aminobenzothiazole derivatives to identify new lead compounds.
-
Computational Modeling: Employing in silico methods such as molecular docking and molecular dynamics simulations to guide the rational design of more potent and selective inhibitors.
References
-
Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Taylor & Francis Online. Available at: [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]
-
Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. ResearchGate. Available at: [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]
-
Identification and Structure-Activity Relationships for a Series of N, N-Disubstituted 2-Aminobenzothiazoles as Potent Inhibitors of S. Aureus. ResearchGate. Available at: [Link]
-
2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Academic Journal of Engineering, Science and Technology. Available at: [Link]
-
In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. Available at: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Baghdad College of Science for Women. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. ResearchGate. Available at: [Link]
-
Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed Central. Available at: [Link]
Sources
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- 2. iajesm.in [iajesm.in]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Resolution ¹H NMR Characterization of 4,5-Dimethyl-1,3-benzothiazol-2-amine
Introduction: The Significance of Benzothiazole Scaffolds
The benzothiazole moiety is a privileged heterocyclic structure that forms the core of numerous compounds with significant pharmacological and material science applications.[1][2] 4,5-Dimethyl-1,3-benzothiazol-2-amine is a specific derivative that serves as a crucial building block in the synthesis of more complex molecules, including potential anticancer, antimicrobial, and neuroprotective agents.[2] Given its role as a key synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for this purpose, providing detailed information about the molecular structure, proton environments, and the presence of impurities.
This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the ¹H NMR characterization of this compound. It moves beyond a simple recitation of steps to explain the rationale behind experimental choices, ensuring robust and reproducible results.
Molecular Structure and Predicted ¹H NMR Spectrum
A thorough understanding of the molecule's topology is the foundation for accurate spectral interpretation. The structure of this compound contains five distinct proton environments.
Caption: Molecular structure of this compound with key proton groups highlighted.
Based on this structure, we can predict the following signals:
-
Aromatic Protons (H-6, H-7): The two protons on the benzene ring are adjacent to each other. They will split each other, resulting in two doublets in the aromatic region (typically 6.5-8.0 ppm).
-
Methyl Protons (C4-CH₃, C5-CH₃): The two methyl groups are attached to the benzene ring. Being chemically non-equivalent, they will appear as two distinct singlets in the upfield region (typically 2.0-2.5 ppm).
-
Amine Protons (C2-NH₂): The two protons of the primary amine group are equivalent. They typically appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. The chemical shift is highly dependent on solvent, concentration, and temperature.
Predicted ¹H NMR Data Summary
The following table outlines the expected chemical shifts and multiplicities for this compound when dissolved in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-7 | ~7.1 - 7.3 | Doublet (d) | 1H | ~8.0 Hz |
| H-6 | ~6.9 - 7.1 | Doublet (d) | 1H | ~8.0 Hz |
| NH₂ | ~7.2 (variable) | Broad Singlet (br s) | 2H | N/A |
| C5-CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | N/A |
| C4-CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H | N/A |
Note: These are estimated values. Actual chemical shifts can vary based on experimental conditions.
Detailed Experimental Protocol
This protocol is designed to yield a high-resolution spectrum suitable for structural verification and purity analysis.
Materials & Equipment
-
Analyte: this compound (5-10 mg)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D)
-
Internal Standard (Optional): Tetramethylsilane (TMS)
-
Equipment:
-
High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)[3]
-
Analytical balance (±0.1 mg accuracy)
-
Pasteur pipettes and bulbs
-
Small vial for pre-dissolution
-
Vortex mixer
-
NMR Spectrometer (≥400 MHz recommended)
-
Rationale for Solvent Selection
The choice of deuterated solvent is critical.[4][5]
-
DMSO-d₆: This is the recommended solvent. Its high polarity effectively dissolves the moderately polar 2-aminobenzothiazole structure.[4][6] Crucially, the acidic amine (NH₂) protons do not exchange rapidly with residual water in DMSO-d₆, allowing for their clear observation as a broad singlet. The residual solvent peak at ~2.50 ppm provides a reliable internal reference and rarely overlaps with analyte signals.[4]
-
Chloroform-d (CDCl₃): While a common solvent, it is less ideal here. The amine protons may exchange more readily or have their signal obscured by impurities. The analyte's solubility might also be lower compared to DMSO-d₆.[4]
Step-by-Step Sample Preparation
-
Weighing the Analyte: Accurately weigh 5-10 mg of this compound into a clean, dry small vial. For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio in a short time.[3][4][7]
-
Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume is optimal for modern NMR spectrometers, ensuring the sample fills the detection coil area correctly.[7]
-
Dissolution: Gently vortex the vial until the solid is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[7]
-
Filtration (if necessary): If any particulate matter remains, filter the solution into the NMR tube through a small plug of glass wool packed into a Pasteur pipette. Suspended solids will degrade spectral quality by disrupting the magnetic field homogeneity.[7]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry, and unscratched NMR tube.
-
Capping and Labeling: Cap the NMR tube securely to prevent contamination and solvent evaporation. Label the tube clearly.
Instrumental Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse for quantitative ¹H acquisition. |
| Spectral Width (SW) | 20 ppm (e.g., -2 to 18 ppm) | Ensures all relevant signals, including potential impurities, are captured. |
| Number of Scans (NS) | 8 to 16 | Sufficient for good signal-to-noise on a 5-10 mg sample. |
| Relaxation Delay (D1) | 2.0 seconds | Allows for adequate relaxation of protons, improving quantitation. |
| Acquisition Time (AQ) | ~4 seconds | Provides good digital resolution. |
| Receiver Gain (RG) | Auto-adjust | The instrument will optimize the gain to prevent signal clipping. |
| Temperature | 298 K (25 °C) | Standard room temperature for reproducibility. |
Data Processing and Interpretation Workflow
Accurate data processing is as crucial as proper sample preparation.
Caption: Standard workflow for ¹H NMR characterization from sample preparation to structural verification.
Step-by-Step Data Analysis
-
Fourier Transform (FT): Convert the raw Free Induction Decay (FID) signal into the frequency-domain spectrum.
-
Phase Correction: Adjust the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Ensure the baseline of the spectrum is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to δ 2.50 ppm.[6]
-
Integration: Integrate the area under each peak. The ratio of these integrals should correspond to the ratio of protons in the molecule (1:1:2:3:3).
-
Peak Assignment: Assign each signal to its corresponding protons in the molecule based on its chemical shift, integration, and multiplicity, comparing it to the predicted data table.
-
(Optional) D₂O Exchange: To definitively identify the NH₂ peak, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the amine protons will disappear or significantly diminish as the protons exchange with deuterium.[8]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Broad Peaks | 1. Poor magnetic field homogeneity (shimming).2. Sample concentration too high.[3]3. Presence of suspended solids or paramagnetic impurities. | 1. Re-shim the instrument on the sample.2. Dilute the sample or prepare a new one with less material.3. Filter the sample before analysis.[7] |
| Incorrect Integration Ratios | 1. Incomplete proton relaxation.2. Overlapping peaks.3. Phasing or baseline errors. | 1. Increase the relaxation delay (D1) to 5-10 seconds.2. Manually deconvolute the overlapping signals if possible.3. Re-process the spectrum, ensuring accurate phasing and baseline correction. |
| Large Water Peak (~3.4 ppm in DMSO) | 1. Use of non-anhydrous DMSO-d₆.2. Contamination from wet glassware. | 1. Use a fresh, sealed bottle of high-purity DMSO-d₆.2. Ensure all vials, pipettes, and NMR tubes are thoroughly dried before use. |
| Unexpected Peaks | 1. Residual synthesis starting materials or reagents.2. Solvent impurities (e.g., grease, acetone).3. Sample degradation. | 1. Compare the spectrum to known impurities or starting materials.2. Ensure meticulous cleaning of all glassware.[4]3. Store the compound under appropriate conditions (cool, dry, dark). |
Conclusion
This application note provides a robust and reliable framework for the ¹H NMR characterization of this compound. By adhering to the detailed protocols for sample preparation, data acquisition, and processing, researchers can confidently verify the chemical structure, assess the purity, and generate high-quality, reproducible data essential for advancing research and development in medicinal chemistry and materials science. The principles and troubleshooting guide presented here are broadly applicable to the characterization of other benzothiazole derivatives and related heterocyclic compounds.
References
- Ulusoy, N., Gürsoy, A., & Ötük, G. (2001). Synthesis and antimicrobial activity of some 1,3,4-thiadiazole derivatives. Farmaco, 56(12), 947-952. (While not directly cited, provides context on benzothiazole analog synthesis).
-
MDPI. (n.d.). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Retrieved from [Link][9]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][4]
-
PubChem. (n.d.). 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1). Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link][8]
-
ResearchGate. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chem 346 1H NMR Data Reporting Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2010). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link][3]
-
ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link][1]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link][5]
-
Wikipedia. (n.d.). 2-Aminobenzothiazole. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. Retrieved from [Link]
Sources
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- 2. 4,7-Dimethyl-1,3-benzothiazol-2-amine|CAS 78584-08-4 [benchchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Utilization of 4,5-Dimethyl-1,3-benzothiazol-2-amine in Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4,5-dimethyl-1,3-benzothiazol-2-amine as a privileged scaffold in modern drug discovery. The protocols outlined herein are designed to be adaptable and are grounded in established scientific principles, offering a framework for the synthesis of novel derivatives and their subsequent biological evaluation.
Introduction: The Promise of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a wide array of pharmacological activities.[1] This heterocyclic system is prevalent in numerous clinically approved drugs and natural products. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[2][3] The versatility of the 2-amino group allows for a diverse range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities to achieve desired therapeutic profiles.
This compound, with its specific substitution pattern on the benzene ring, offers a unique starting point for the generation of novel chemical entities. The methyl groups can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially leading to improved efficacy and selectivity. This guide will explore the derivatization of this scaffold and provide detailed protocols for assessing the biological activities of the resulting compounds.
Part 1: Chemical Derivatization of this compound
The exocyclic amino group at the 2-position of the benzothiazole ring is a key handle for synthetic modifications. Below are detailed protocols for common derivatization strategies.
Workflow for Derivatization of this compound
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
MTT assay protocol for 4,5-Dimethyl-1,3-benzothiazol-2-amine cytotoxicity
Application Notes and Protocols
Topic: MTT Assay Protocol for Determining the Cytotoxicity of 4,5-Dimethyl-1,3-benzothiazol-2-amine
Introduction: A Quantitative Approach to Cytotoxicity Assessment
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a foundational colorimetric method for evaluating the metabolic activity of cells, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[1][2] Its application is crucial in the fields of pharmacology and toxicology, particularly in the preliminary screening of novel chemical entities for their potential therapeutic or toxic effects. This document provides a detailed protocol for assessing the cytotoxic potential of this compound, a member of the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in drug discovery due to their diverse biological activities, including anticancer properties.[3][4] Therefore, a robust and reproducible method for evaluating their impact on cell viability is paramount.
The core principle of the MTT assay lies in the enzymatic conversion of the water-soluble, yellow MTT salt into an insoluble purple formazan product.[1][5] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[5] Consequently, the quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[1][6] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically, providing a quantitative assessment of cell death.[1]
Principle of the MTT Assay
The biochemical reaction at the heart of the MTT assay is a reliable indicator of cellular health. The tetrazolium ring of MTT is cleaved by mitochondrial dehydrogenases, a process that is only efficient in cells with intact mitochondrial integrity. While mitochondria are the primary site of this reduction, other cellular compartments like the endoplasmic reticulum and lysosomes can also contribute to a lesser extent. The resulting intracellular purple formazan crystals are insoluble in aqueous solutions and must be dissolved in an organic solvent before their concentration can be measured.[7][8]
Caption: The enzymatic conversion of MTT to formazan in viable cells.
Materials and Reagents
Proper preparation and quality of reagents are critical for the success and reproducibility of the MTT assay.
| Reagent/Material | Specifications | Supplier Example |
| Test Compound | This compound | N/A |
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Sigma-Aldrich |
| Cell Line | e.g., A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma) | ATCC |
| Cell Culture Medium | DMEM or RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin | Gibco |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Corning |
| Solubilization Solution | Dimethyl Sulfoxide (DMSO), Acidified Isopropanol, or 10% SDS in 0.01 M HCl | Fisher Scientific |
| 96-well Plates | Clear, flat-bottom, sterile, tissue culture-treated | Falcon |
| Positive Control | e.g., Doxorubicin, Cisplatin | Sigma-Aldrich |
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for adherent cells cultured in a 96-well plate format. All steps involving live cells should be performed under aseptic conditions in a laminar flow hood.
Part 1: Preparation of Reagents
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile PBS (pH 7.4).[1][5]
-
Mix thoroughly by vortexing or brief sonication until the MTT is completely dissolved.[1][9]
-
Sterilize the solution by passing it through a 0.2 µm syringe filter.[5][9]
-
Aliquot into light-protected tubes and store at -20°C for up to 6 months.[1][9] Avoid repeated freeze-thaw cycles.
-
-
Test Compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent, such as DMSO. The choice of solvent is critical and should be tested for its own cytotoxicity.
-
Store the stock solution at -20°C.
-
-
Solubilization Solution:
-
Option A (Recommended): Dimethyl Sulfoxide (DMSO): Use cell culture grade, anhydrous DMSO. It is effective and widely used.[10]
-
Option B: Acidified Isopropanol: Prepare a solution of 0.04 M HCl in isopropanol. This can enhance the stability of the formazan product.
-
Option C: 10% SDS in 0.01 M HCl: This is a harsher option but can be effective for cells that are difficult to lyse.[10]
-
Part 2: Cell Seeding and Treatment
-
Cell Culture: Culture the chosen cell line in its recommended medium at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase for optimal metabolic activity.
-
Seeding:
-
Harvest cells using standard trypsinization methods.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into a 96-well plate at a pre-optimized density (typically between 1 x 10⁴ and 1 x 10⁵ cells/well) in a final volume of 100 µL of culture medium.[11][12]
-
Expert Insight: The optimal seeding density is crucial and varies between cell lines. It should be determined empirically to ensure that cells are sub-confluent at the end of the experiment and that the absorbance values fall within the linear range of the spectrophotometer.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to adhere and resume exponential growth.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a fresh culture medium. A typical concentration range might be from 0.1 µM to 100 µM.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.
-
Crucial Controls:
-
Untreated Control: Wells containing cells with a fresh medium only (represents 100% viability).
-
Vehicle Control: Wells containing cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound. This is to ensure the solvent itself is not cytotoxic.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent.
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
Part 3: The MTT Reaction and Measurement
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C.[6][12] During this time, viable cells will metabolize the MTT, and the formation of purple formazan crystals will become visible under a microscope.[12]
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[8][9]
-
Add 100-150 µL of the chosen solubilization solution (e.g., DMSO) to each well.[15]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[5][9] Gentle pipetting may be necessary to dissolve stubborn crystals.[5]
-
-
Absorbance Reading:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 540 nm and 590 nm (570 nm is optimal).[5][6][15]
-
If significant background is expected, a reference wavelength of 630 nm can be used.
-
Read the plate within 1 hour of adding the solubilization solution, as the formazan signal can be unstable over longer periods.[5][16]
-
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Data Analysis and Interpretation
-
Background Subtraction: Average the absorbance values of the blank control wells and subtract this from all other absorbance readings.
-
Calculate Percentage Viability: The viability of cells in each treated well is expressed as a percentage relative to the untreated control.
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Determine the IC₅₀ Value:
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the test compound that reduces cell viability by 50%.
-
Plot a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.[17]
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the precise IC₅₀ value.[17][18][19] Software such as GraphPad Prism or online IC₅₀ calculators are recommended for this analysis.[17][20]
-
Troubleshooting and Scientific Integrity
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Microbial contamination; Phenol red or serum interference; MTT solution degradation.[14] | Maintain strict aseptic technique. Use phenol red-free and/or serum-free medium during the MTT incubation step.[13] Prepare fresh MTT solution or ensure proper storage. |
| Low Absorbance Signal | Insufficient cell number; Low metabolic activity of cells; Incomplete formazan solubilization. | Optimize initial cell seeding density. Ensure cells are in the logarithmic growth phase. Extend solubilization time with shaking, or gently pipette to mix. |
| High Variability Between Replicates | Uneven cell seeding; Pipetting errors; "Edge effect" in the 96-well plate. | Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS instead. |
| Compound Interference | The test compound is colored or has reducing properties that can interact with MTT. | Run a control with the compound in cell-free medium to check for direct MTT reduction. If interference is observed, consider an alternative viability assay. |
| Formazan Crystals Won't Dissolve | Inappropriate solubilization agent for the cell type; Insufficient mixing. | Try a different solvent (e.g., 10% SDS in 0.01M HCl). Increase shaking time or gently triturate with a pipette. |
References
-
(2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]
-
MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
(2017). MTT Assay. protocols.io. Retrieved from [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (n.d.). Cell sensitivity assays: the MTT assay. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2013, December 16). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays? Retrieved from [Link]
-
JAGANNATH UNIVERSITY. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Retrieved from [Link]
-
ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results? Retrieved from [Link]
-
National Institutes of Health. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
National Institutes of Health. (2021, December 22). Improved Formazan Dissolution for Bacterial MTT Assay. Retrieved from [Link]
-
ResearchGate. (2024, November 1). (PDF) Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Retrieved from [Link]
-
ResearchGate. (2018, October 25). Can anyone help me to find out the problems for MTT assay? Retrieved from [Link]
-
(2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (2022, March 15). Can I dissolve formazan crystals overnight? Retrieved from [Link]
-
RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
-
(2020, September 30). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Retrieved from [Link]
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
ResearchGate. (2024, June 2). What is the correct method to calculate the IC50 value for the MTT assay? Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Screening of Benzothiazole Derivatives
Introduction: The Growing Promise of Benzothiazole Derivatives in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored, benzothiazole derivatives have emerged as a particularly promising class of molecules with a broad spectrum of antimicrobial activities.[1] This guide provides a comprehensive overview of the fundamental in vitro screening methods essential for evaluating the antimicrobial potential of newly synthesized benzothiazole derivatives.
The benzothiazole scaffold, a bicyclic ring system composed of a benzene ring fused to a thiazole ring, offers a versatile platform for medicinal chemists. The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms allow for diverse substitutions, leading to a wide array of derivatives with potent biological activities.[2][3] Reported mechanisms of action for antimicrobial benzothiazoles are varied and include the inhibition of crucial bacterial enzymes such as DNA gyrase and dihydroorotase, highlighting their potential to circumvent existing resistance mechanisms.[4][5]
This document is designed for researchers, scientists, and drug development professionals. It provides not just a set of instructions, but a framework for understanding the causality behind experimental choices, ensuring the generation of robust and reproducible data. We will delve into the practical execution of primary screening assays, the determination of minimum inhibitory concentrations, and the critical assessment of cytotoxicity, all within the context of advancing benzothiazole-based antimicrobial candidates from the bench to potential clinical applications.
Part 1: Initial Antimicrobial Screening - The Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary assay to qualitatively assess the antimicrobial activity of test compounds.[6] Its simplicity and rapidity make it an ideal first step to identify promising benzothiazole derivatives for further quantitative analysis. The principle lies in the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates the compound's ability to impede microbial growth.
Causality Behind Experimental Choices:
-
Choice of Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine antimicrobial susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its low concentration of inhibitors of common antimicrobial agents.[7]
-
Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a consistent and reproducible bacterial lawn. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, a critical parameter for obtaining reliable and comparable results.
-
Well Diameter and Volume: A standardized well diameter ensures consistent diffusion of the compound. The volume of the compound solution added to the well is also kept constant to allow for a direct comparison of the zones of inhibition between different derivatives.
Experimental Protocol: Agar Well Diffusion Assay
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or Mueller-Hinton Broth (MHB).
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland turbidity standard. This can be done by adding more bacteria or sterile saline/broth while comparing against the standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab several times against the inner wall of the tube to remove excess inoculum.
-
Streak the swab evenly over the entire surface of a sterile MHA plate in three different directions to ensure a uniform bacterial lawn.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer (typically 6 mm in diameter), punch equidistant wells in the inoculated agar plate.
-
Carefully remove the agar plugs from the wells.
-
Prepare stock solutions of the benzothiazole derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 1 mg/mL.[8][9]
-
Pipette a fixed volume (e.g., 100 µL) of each benzothiazole derivative solution into a separate well.
-
Include a positive control (a known antibiotic, e.g., Ciprofloxacin) and a negative control (the solvent used to dissolve the compounds, e.g., DMSO) on each plate.
-
-
Incubation and Interpretation:
-
Incubate the plates at 37°C for 18-24 hours for most bacteria.[9]
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
A larger zone of inhibition generally indicates greater antimicrobial activity. Compounds showing significant zones of inhibition (e.g., >14 mm) are considered promising candidates for quantitative testing.[8][9]
-
Part 2: Quantitative Antimicrobial Activity - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Following a positive result in the initial screening, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of the benzothiazole derivatives. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] This quantitative measure is crucial for comparing the potency of different compounds and for guiding further drug development efforts. The method involves a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by the addition of a standardized microbial inoculum.
Causality Behind Experimental Choices:
-
Two-Fold Serial Dilution: This method allows for the testing of a wide range of concentrations in a logarithmic progression, which is ideal for determining the MIC with a reasonable number of dilutions.
-
Choice of Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antimicrobial agents.[11]
-
Final Inoculum Concentration: A final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well is critical for the reproducibility and accuracy of the MIC value, as a higher inoculum can lead to falsely elevated MICs.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO) at a concentration that is at least 10 times the highest desired test concentration.
-
In a 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the stock solution of the benzothiazole derivative (appropriately diluted in CAMHB to twice the highest desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of CAMHB with the standardized inoculum but no compound (growth control).
-
Well 12 should contain 100 µL of sterile CAMHB only (sterility control).
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the agar well diffusion protocol.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. The compound concentrations will also be halved to the desired final test concentrations.
-
Seal the plate and incubate at 37°C for 18-24 hours.[9]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the benzothiazole derivative at which there is no visible growth (i.e., the well is clear).[11]
-
The growth control well (well 11) should be turbid, and the sterility control well (well 12) should be clear.
-
Quality Control:
To ensure the validity of the results, it is imperative to include reference strains with known MIC values in each batch of tests. According to the Clinical and Laboratory Standards Institute (CLSI) guidelines, common quality control strains include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
The obtained MIC values for these control strains should fall within the acceptable ranges specified by CLSI.[1][7][12]
Part 3: Assessing Safety - In Vitro Cytotoxicity Assay (MTT Assay)
A critical aspect of antimicrobial drug discovery is to ensure that the developed compounds are selectively toxic to microbial cells while exhibiting minimal toxicity to host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[13] This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cell line should be relevant to the potential application of the antimicrobial agent. For general cytotoxicity screening, cell lines such as Vero (monkey kidney epithelial cells) or A549 (human lung adenocarcinoma cells) are commonly used.
-
Concentration Range: The concentrations of the benzothiazole derivatives tested should encompass a range that includes and exceeds the determined MIC values to establish a therapeutic window.
-
Incubation Time: The incubation time with the compound should be sufficient to observe any cytotoxic effects, typically 24 to 72 hours.[13]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a 96-well plate with a suitable cell line at a density that will ensure logarithmic growth during the assay (e.g., 1 x 10⁴ cells/well).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiazole derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (cells in medium only).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[13]
-
-
MTT Assay and Absorbance Measurement:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis and CC₅₀ Determination:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability. This can be determined by regression analysis of the dose-response curve.[14]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives
| Compound ID | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) |
| S. aureus | B. subtilis | E. coli | |
| BZ-1 | 12.5 | 6.25 | 50 |
| BZ-2 | 3.125 | 3.125 | 25 |
| BZ-3 | 50 | 25 | >100 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 |
| Fluconazole | N/A | N/A | N/A |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Cytotoxicity (CC₅₀) and Selectivity Index (SI) of Promising Benzothiazole Derivatives
| Compound ID | CC₅₀ on Vero cells (µg/mL) | MIC against S. aureus (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| BZ-1 | >100 | 12.5 | >8 |
| BZ-2 | 50 | 3.125 | 16 |
Note: Data are hypothetical and for illustrative purposes only. A higher SI value indicates greater selectivity for the microbial target over host cells.
Visualization of Experimental Workflows and Mechanisms
Workflow for MIC Determination by Broth Microdilution
Caption: Inhibition of bacterial DNA gyrase by benzothiazole derivatives.
References
-
Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. (2017). Annals of Advances in Chemistry. [Link]
-
Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. (2017). ResearchGate. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PMC. [Link]
-
Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (2015). JOCPR. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
-
Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. (2020). ACS Publications. [Link]
-
Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. (2024). RSC Publishing. [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2024). PMC. [Link]
-
Determination of ED50 and CC50 values of SMs by FRA and MTT assay. (n.d.). ResearchGate. [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). ResearchGate. [Link]
-
Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. (2020). PMC. [Link]
-
CLSI: Clinical & Laboratory Standards Institute. (n.d.). CLSI. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). CHAIN. [Link]
-
Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (2022). PMC. [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. [Link]
-
Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. (n.d.). Semantic Scholar. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]
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- 14. youtube.com [youtube.com]
Application Note: A Robust Preparative HPLC-UV Method for the Purification of 4,5-Dimethyl-1,3-benzothiazol-2-amine
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purification of pharmaceutical compounds and synthetic intermediates.[2] This application note presents a detailed, robust, and scalable preparative reverse-phase HPLC (RP-HPLC) method for the efficient purification of 4,5-Dimethyl-1,3-benzothiazol-2-amine from a crude synthetic mixture. The causality behind the selection of the stationary phase, mobile phase composition, pH, and gradient elution is explained to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Analyte Physicochemical Properties & Method Rationale
A successful purification strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the interactions between the analyte, the stationary phase, and the mobile phase, forming the basis for separation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Rationale |
| Chemical Structure | ![]() | - |
| CAS Number | 25550-61-8 | - |
| Molecular Formula | C₉H₁₀N₂S | [1] |
| Molecular Weight | 178.26 g/mol | [1] |
| Predicted pKa | 5.93 ± 0.60 | Chemicalize Prediction[3] |
| Predicted LogP | 2.91 | Cheméo Calculated Property[4] |
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile, DMSO); low solubility in water. | Based on LogP and structure[5][6] |
Principle of Separation: Reverse-Phase Chromatography
The predicted LogP of ~2.9 indicates that this compound is a moderately nonpolar (hydrophobic) molecule. This makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal purification technique.[7] In RP-HPLC, the stationary phase is nonpolar (e.g., alkyl-bonded silica like C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[2] The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by increasing the concentration of the organic solvent in the mobile phase.
Causality of Mobile Phase pH Selection
The target compound is a basic aromatic amine with a predicted pKa of approximately 5.93.[3] The ionization state of such a compound is highly dependent on the pH of the mobile phase and critically affects its retention in RP-HPLC.[8]
-
At pH < pKa (e.g., pH 2-4): The amine group (–NH₂) will be protonated to its conjugate acid form (–NH₃⁺). This ionized form is significantly more polar and will have weak retention on a C18 column, eluting very early, often with poor peak shape due to secondary interactions with residual silanols on the stationary phase.
-
At pH > pKa (e.g., pH 8-10): The amine group will remain in its neutral, non-ionized form (–NH₂). This form is more hydrophobic, leading to stronger retention on the C18 column.[9] This increased retention provides a larger separation window from more polar impurities and generally results in sharper, more symmetrical peaks.
For these reasons, a high-pH mobile phase (pH 10) was selected to ensure the analyte is in its non-ionized, most hydrophobic state, maximizing retention and improving chromatographic performance.[9][10]
HPLC Purification Method & Protocol
This section provides a complete, step-by-step protocol for the preparative purification of the title compound.
Materials, Reagents, and Instrumentation
Reagents:
-
Crude this compound sample
-
Acetonitrile (HPLC Grade or higher)
-
Methanol (HPLC Grade or higher)
-
Deionized Water (18.2 MΩ·cm)
-
Ammonium Bicarbonate (ACS Grade or higher)
-
Ammonium Hydroxide (for pH adjustment)
Instrumentation:
-
Preparative HPLC system with a binary or quaternary pump capable of high flow rates
-
Autosampler or manual injector with a large volume loop (e.g., 1-5 mL)
-
UV-Vis or Diode Array Detector (DAD)
-
Automated fraction collector
-
pH meter
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Rotary evaporator or lyophilizer for solvent removal
Method Development Logic
The development of this purification method follows a logical progression based on the analyte's properties.
Caption: Logic flow for HPLC method development.
Detailed Experimental Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous):
-
Weigh approximately 0.79 g of Ammonium Bicarbonate and dissolve it in 1 L of deionized water to make a 10 mM solution.
-
Stir until fully dissolved.
-
Adjust the pH to 10.0 ± 0.1 using ammonium hydroxide.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Note: Ammonium bicarbonate buffers can be volatile and have a limited shelf life; it is recommended to prepare this fresh daily for optimal reproducibility.
-
-
Mobile Phase B (Organic):
-
Use 100% HPLC-grade Acetonitrile.
-
Filter through a 0.45 µm membrane filter if necessary.
-
-
Degas both mobile phases for 15-20 minutes using sonication or helium sparging before placing them on the HPLC system.
Step 2: Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the crude material in a minimal amount of methanol or DMSO.
-
Dilute the dissolved sample with Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10) to a final concentration suitable for injection (e.g., 10-50 mg/mL). The final solution should have a low percentage of organic solvent to ensure good binding to the column upon injection.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
Step 3: HPLC System Setup and Purification
-
Install a suitable preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 5-10 column volumes or until a stable baseline is achieved.
-
Set the detector wavelength. Benzothiazole derivatives typically exhibit strong UV absorbance around 250-300 nm.[11] For optimal sensitivity, determine the absorbance maximum (λmax) by running a preliminary analysis with a Diode Array Detector (DAD). A wavelength of 285 nm is recommended as a starting point.
-
Inject the prepared sample onto the column.
-
Run the purification using the gradient method detailed in Table 2.
-
Set the fraction collector to trigger based on UV signal threshold and/or time windows around the expected retention time of the product peak.
Table 2: Preparative HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 20.0 | 95 | 5 | Linear |
| 5.0 | 20.0 | 95 | 5 | Linear |
| 30.0 | 20.0 | 5 | 95 | Linear |
| 35.0 | 20.0 | 5 | 95 | Linear |
| 36.0 | 20.0 | 95 | 5 | Linear |
| 40.0 | 20.0 | 95 | 5 | Linear |
Step 4: Post-Purification Processing
-
Analyze a small aliquot from each collected fraction (or pooled fractions corresponding to the main peak) using an analytical HPLC method to confirm purity.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Freeze the remaining aqueous solution and remove the water and volatile ammonium bicarbonate buffer via lyophilization (freeze-drying) to yield the pure compound as a solid.
System Suitability and Validation
To ensure the reliability and robustness of the purification method, a system suitability test (SST) should be performed before processing the crude material. This involves injecting a small amount of an analytical standard of the purified compound.
Table 3: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good chromatographic performance and absence of undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| Reproducibility (%RSD) | ≤ 2.0% for retention time and peak area (n=5 injections) | Demonstrates the precision and stability of the HPLC system and method over time. |
Experimental Workflow Visualization
The overall process from crude material to purified product is summarized in the following workflow diagram.
Caption: Overall workflow for HPLC purification.
References
-
PubChem. UV-328 | C22H29N3O | CID 33263. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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Biotage. Ionizable compound purification using reversed-phase flash column chromatography. (2023-01-23). [Link]
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PubChem. 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | C5H9ClN2S. [Link]
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Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]
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Phenomenex. Reversed Phase HPLC Method Development. [Link]
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MDPI. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. [Link]
- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
-
Chromatography Forum. Ammonium bicarbonate buffers. (2017-01-05). [Link]
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Fisher Scientific. pH 10 HPLC Mobile Phase Buffer, 10mM Ammonium Bicarbonate, 5% Methanol 4 L. [Link]
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Crawford Scientific. A Guide to HPLC and LC-MS Buffer Selection. [Link]
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Chemsrc. Benzo[d]thiazol-2-amine | CAS#:136-95-8. [Link]
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University of Tartu. pKa values bases - Chair of Analytical Chemistry. [Link]
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ResearchGate. (PDF) N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. (2010-10-16). [Link]
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Cheméo. Chemical Properties of Benzothiazole, 2,5-dimethyl- (CAS 95-26-1). [Link]
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NIH National Library of Medicine. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2017-02-08). [Link]
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MDPI. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions.... [Link]
-
PubChem. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706. [Link]
Sources
- 1. 4,7-Dimethyl-1,3-benzothiazol-2-amine|CAS 78584-08-4 [benchchem.com]
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Developing Potent and Selective Enzyme Inhibitors from a Benzothiazole Scaffold
An Application Guide for Drug Discovery Professionals
Abstract
The benzothiazole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its unique structural and electronic properties. This document provides an in-depth guide for researchers and drug development professionals on the systematic development of enzyme inhibitors based on the benzothiazole framework. We will traverse the entire discovery pipeline, from the fundamental principles of scaffold-based design and rational synthesis to robust protocols for enzymatic screening and detailed mechanism of action studies. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible results.
Section 1: Foundational Concepts - The Benzothiazole Scaffold
The benzothiazole moiety, a bicyclic system comprising a fused benzene and thiazole ring, is a cornerstone in the design of bioactive molecules. Its prevalence in approved drugs and clinical candidates stems from a combination of favorable characteristics. The planar, aromatic structure provides a rigid conformational anchor, which is crucial for precise orientation within an enzyme's active site. Furthermore, the nitrogen and sulfur heteroatoms, along with the delocalized π-electron system, are capable of engaging in a wide array of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are fundamental to potent enzyme inhibition.[1][2]
Benzothiazole derivatives have demonstrated remarkable versatility, successfully targeting a diverse range of enzyme classes implicated in various pathologies.[3] This adaptability makes the scaffold an invaluable starting point for inhibitor development campaigns.
Key Enzyme Classes Targeted by Benzothiazole Inhibitors
| Enzyme Class | Specific Target Examples | Associated Disease Area | Reference |
| Hydrolases | Acetylcholinesterase (AChE) | Alzheimer's Disease | [4][5] |
| Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation | [2] | |
| Oxidoreductases | Monoamine Oxidase B (MAO-B) | Alzheimer's/Parkinson's Disease | [6] |
| Transferases | Dihydropteroate Synthase (DHPS) | Bacterial Infections | [1] |
| Phosphoinositide 3-kinases (PI3Ks) | Cancer | [7] | |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | [8] | |
| Lyases | Carbonic Anhydrases (CAs) | Cancer, Glaucoma | [3][9] |
| Isomerases | Topoisomerases | Bacterial Infections, Cancer | [10] |
General Mechanisms of Enzyme-Inhibitor Interaction
The potency of a benzothiazole inhibitor is dictated by its ability to form stable, high-affinity interactions with key residues in the target enzyme's binding pocket. Molecular docking studies consistently reveal several common binding modes.
Caption: Common non-covalent interactions between a benzothiazole inhibitor and an enzyme active site.
Section 2: Design and Synthesis Strategy
A successful inhibitor development program hinges on a rational design strategy coupled with efficient chemical synthesis. This iterative process uses initial screening data and computational insights to guide the synthesis of next-generation compounds with improved potency and selectivity.
Rational Design Principles
Structure-Activity Relationship (SAR): SAR studies are crucial for understanding how specific chemical modifications to the benzothiazole scaffold influence biological activity. For instance, research has shown that the introduction of electron-withdrawing groups, such as halogens or nitro groups, can enhance the antimicrobial activity of certain benzothiazole-thiazole hybrids.[11][12] Similarly, for FAAH inhibitors, SAR studies identified the sulfonyl group and a piperidine ring as key components for potency.[2] A systematic exploration of substituents at various positions of the benzothiazole ring is essential to map the chemical space and optimize inhibitor-enzyme interactions.
Computational Chemistry: In silico tools, particularly molecular docking, are indispensable for modern drug design. Docking simulations predict the preferred binding orientation of a designed inhibitor within the enzyme's crystal structure.[1] This allows researchers to visualize potential hydrogen bonds, hydrophobic interactions, and steric clashes, thereby prioritizing the synthesis of compounds with the highest probability of success and avoiding those likely to be inactive. For example, docking studies have been used to understand how benzothiazole derivatives interact with the active sites of AChE, MAO-B, and DHPS.[1][4]
General Synthetic and Screening Workflow
The development process follows a logical progression from initial design to a confirmed, well-characterized hit compound.
Caption: Iterative workflow for the development of benzothiazole-based enzyme inhibitors.
Protocol 1: Synthesis of a 2-Aminobenzothiazole Core
The 2-aminobenzothiazole moiety is a common and versatile starting point for further derivatization. This protocol describes its synthesis via a ring-closure reaction.[6]
Materials:
-
Substituted aniline (1.0 eq)
-
Potassium thiocyanate (or Ammonium thiocyanate) (3.0 eq)
-
Bromine (1.1 eq)
-
Glacial acetic acid
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolution: Dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid in a round-bottom flask.
-
Cooling: Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Bromination: Add a solution of bromine in glacial acetic acid dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C. The causality here is critical: this exothermic reaction must be controlled to prevent unwanted side reactions and ensure the selective formation of the desired intermediate.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 10-12 hours.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice. A solid precipitate will form.
-
Neutralization: Carefully neutralize the mixture with a concentrated ammonia solution to precipitate the product fully. The pH should be monitored to ensure complete product recovery.
-
Isolation: Filter the solid product using a Buchner funnel, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminobenzothiazole derivative.
Self-Validation: The purity and identity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) before proceeding to the next step.
Protocol 2: Derivatization via Amide Coupling
This protocol describes a general method to couple a carboxylic acid to the 2-amino group of the benzothiazole scaffold, a common strategy to explore SAR.
Materials:
-
2-Aminobenzothiazole derivative (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
Coupling agent, e.g., HATU or EDC/HOBt (1.2 eq)
-
Organic base, e.g., Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous solvent, e.g., Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry, inert-atmosphere-flushed flask, add the 2-aminobenzothiazole derivative, the carboxylic acid, and the coupling agent.
-
Dissolution: Dissolve the solids in anhydrous DMF. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would reduce the reaction yield.
-
Base Addition: Add DIPEA to the mixture and stir at room temperature. The base neutralizes the acid formed during the reaction and facilitates the coupling process.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).
-
Quenching: Once complete, quench the reaction by adding water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine to remove unreacted starting materials and reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the final pure amide.
Section 3: In Vitro Screening and Hit Identification
Once a library of benzothiazole derivatives is synthesized, the next step is to screen them for inhibitory activity against the target enzyme. The choice of assay is paramount for generating reliable data.
Assay Selection and Development
The assay format should be robust, reproducible, and amenable to the number of compounds being tested (often in a 96- or 384-well plate format).
-
Fluorometric Assays: These are highly sensitive and widely used. They rely on a substrate that becomes fluorescent upon enzymatic action. The inhibition is measured as a decrease in the fluorescence signal. This method is common for screening cholinesterase and monoamine oxidase inhibitors.[5]
-
Luminescence-Based Assays: Assays like the ADP-Glo™ Kinase Assay are powerful for screening kinase inhibitors. They quantify the amount of ADP produced in the kinase reaction, with the light output being inversely proportional to the kinase activity.[7]
-
Filter Retardation Assays: This technique is particularly useful for identifying inhibitors of protein aggregation, such as in Huntington's disease research.[13]
Protocol 3: General Enzyme Inhibition Assay (Fluorometric)
This protocol provides a template for a primary single-concentration screen followed by IC₅₀ determination for "hit" compounds.
Materials:
-
Target enzyme in appropriate assay buffer
-
Fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl or PBS with necessary co-factors)
-
Test compounds (benzothiazole derivatives) dissolved in 100% DMSO (10 mM stock)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
96-well black, flat-bottom microplate
-
Plate reader with fluorescence detection
Procedure:
-
Compound Plating (Primary Screen): a. Prepare a working solution of test compounds by diluting the 10 mM DMSO stock into assay buffer to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration in the well should be kept low (≤1%) to avoid affecting enzyme activity. b. In the 96-well plate, add 2 µL of each test compound solution. c. For control wells, add 2 µL of DMSO (100% inhibition control) and 2 µL of assay buffer (0% inhibition control).
-
Enzyme Addition: Add 100 µL of the enzyme solution (pre-diluted in assay buffer to its optimal concentration) to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for 15 minutes at the optimal temperature for the enzyme (e.g., 37 °C). This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 100 µL of the fluorogenic substrate solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in the plate reader and measure the fluorescence intensity every minute for 30-60 minutes. The choice of a kinetic read over a single endpoint is a self-validating measure; it ensures the inhibition is linear over time and helps identify potential compound-induced artifacts like fluorescence quenching.
-
Data Analysis (Primary Screen): a. Calculate the reaction rate (slope of fluorescence vs. time) for each well. b. Calculate the Percent Inhibition using the formula: % Inhibition = 100 * (1 - (Rate_test_compound / Rate_0%_inhibition)) c. Identify "hits" as compounds showing inhibition above a certain threshold (e.g., >50%).
-
IC₅₀ Determination (for Hits): a. Create a serial dilution series for each hit compound (e.g., 8 points, from 100 µM to 1 nM). b. Repeat steps 1-6 using the dilution series for each hit compound. c. Plot Percent Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Example Data Presentation
Quantitative data should be summarized in a clear, tabular format.
| Compound ID | Structure Modification | % Inhibition @ 10 µM | IC₅₀ (nM) [95% CI] |
| BTZ-01 | -H (unsubstituted) | 15.3 ± 2.1 | > 10,000 |
| BTZ-02 | 6-Chloro | 68.5 ± 4.5 | 850 [790-915] |
| BTZ-03 | 6-Nitro | 95.2 ± 1.8 | 40.3 ± 1.7 [4] |
| BTZ-04 | 6-Methoxy | 45.1 ± 3.9 | 2,100 [1950-2260] |
| Control | Known Inhibitor | 98.9 ± 0.5 | 23.4 ± 1.1[4] |
Section 4: Mechanism of Action (MoA) Studies
Identifying a potent inhibitor is a major milestone, but understanding its MoA is critical for lead optimization. Enzyme kinetics studies are performed to determine if an inhibitor is reversible or irreversible, and its mode of inhibition (e.g., competitive, non-competitive).
Protocol 4: Determining Inhibition Modality with Enzyme Kinetics
Objective: To determine the mode of inhibition by measuring enzyme kinetics at various substrate and inhibitor concentrations.
Procedure:
-
Experimental Setup: Design a matrix of experiments. You will run the enzymatic assay with a range of substrate concentrations (e.g., 0.25x to 10x the Michaelis constant, Kₘ) at several fixed concentrations of your inhibitor (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).
-
Assay Execution: Perform the kinetic assays as described in Protocol 3 for each condition in the matrix. Ensure you are measuring the initial reaction velocity (V₀) where the product formation is linear with time.
-
Data Analysis: a. For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]). b. Transform the data into a double reciprocal plot, also known as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Interpretation: The pattern of the lines on the Lineweaver-Burk plot reveals the mode of inhibition.
Caption: Characteristic Lineweaver-Burk plots for different modes of reversible enzyme inhibition.
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Kₘ increases). The inhibitor competes with the substrate for the active site.
-
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vmax decreases). The inhibitor binds to a site other than the active site (an allosteric site).
-
Uncompetitive: Lines are parallel (both apparent Vmax and Kₘ decrease). The inhibitor binds only to the enzyme-substrate (ES) complex.
Conclusion and Future Directions
The benzothiazole scaffold represents a highly productive starting point for the development of novel enzyme inhibitors. By integrating rational design, efficient synthesis, and systematic screening, research teams can rapidly identify and characterize potent lead compounds. The protocols and workflows outlined in this guide provide a robust framework for executing such a discovery program.
Following the successful identification and characterization of a potent inhibitor with a defined mechanism of action, subsequent steps in the drug discovery process include selectivity profiling against related enzymes to ensure target specificity, evaluation in cell-based assays to confirm activity in a biological context, and further lead optimization to improve pharmacokinetic and pharmacodynamic properties.
References
-
Karaca, S., Osmaniye, D., Sağlık, B. N., Levent, S., Ilgın, S., Özkay, Y., ... & Gündoğdu-Karaburun, N. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Medicinal Chemistry. [Link]
-
Al-Warhi, T., Rizk, E. M., Sabt, A., Al-Ghorbani, M., Al-Salahi, R., & Bosso, A. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. [Link]
-
Arshad, M. F., Al-Omair, M. A., Al-Ghamdi, A. S., & Supuran, C. T. (2022). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Karaca, S., Osmaniye, D., Sağlık, B. N., Levent, S., Ilgın, S., Özkay, Y., ... & Gündoğdu-Karaburun, N. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Anadolu University. [Link]
-
Li, J., Liu, Y., Sun, W., Wang, Y., Zhang, Y., Li, Y., ... & Xu, Y. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules. [Link]
-
Singh, P., Singh, A., & Kumar, K. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]
-
Karaca, S., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. [Link]
-
Arshad, M. F., Al-Omair, M. A., Al-Ghamdi, A. S., & Supuran, C. T. (2022). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Ghorbani, M., El-Shaer, S., Rizk, E., Al-Warhi, T., & Al-Salahi, R. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]
-
Zvonok, A., Williams, J., Pandarinathan, L., Laporte, K., Janero, D. R., & Makriyannis, A. (2009). Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Sgrignani, J., Goracci, L., & Bonfigli, A. (2021). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. Molecules. [Link]
-
Sharma, R., Kumar, R., Parbhakar, P., & Kumar, N. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. [Link]
-
Heiser, V., Engemann, S., Brocker, W., Scherzinger, E., & Wanker, E. E. (2002). Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay. Proceedings of the National Academy of Sciences. [Link]
-
Al-Sanea, M. M., Hamdi, A., Mohamed, A. A. B., El-Shafey, H. W., & Moustafa, M. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Sharma, R., Kumar, R., Parbhakar, P., & Kumar, N. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. ResearchGate. [Link]
-
Al-Sanea, M. M., Hamdi, A., Mohamed, A. A. B., El-Shafey, H. W., & Moustafa, M. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Benzothiazole Synthesis
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzothiazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for benzothiazole synthesis, and what are the critical handling precautions?
A1: The most prevalent precursor for the synthesis of 2-substituted benzothiazoles is 2-aminothiophenol.[1] A critical aspect to consider is its susceptibility to oxidation, where the thiol group (-SH) can readily oxidize to form a disulfide byproduct.[2] This dimerization not only consumes your starting material, leading to lower yields, but also complicates the purification process.
Expert Insight: To mitigate oxidation, it is highly recommended to use freshly purified 2-aminothiophenol or a newly opened bottle.[2] If you suspect the quality of your starting material, consider purification by distillation under reduced pressure. Furthermore, performing the reaction under an inert atmosphere, such as nitrogen or argon, can significantly minimize the formation of the disulfide byproduct.[2] Due to its strong and unpleasant odor, always handle 2-aminothiophenol in a well-ventilated fume hood.[2]
Q2: How do I monitor the progress of my benzothiazole synthesis reaction?
A2: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress.[2] By co-spotting the reaction mixture with your starting materials (2-aminothiophenol and the corresponding aldehyde, ketone, or carboxylic acid) on a TLC plate, you can visually track the consumption of reactants and the emergence of the product spot. Visualization is typically achieved using UV light, under which the benzothiazole ring is usually fluorescent, or by staining with iodine vapor.[2]
Q3: What are some "green" and environmentally friendly approaches to benzothiazole synthesis?
A3: Modern organic synthesis emphasizes the use of sustainable methods. For benzothiazole synthesis, several "green" approaches have been developed, including:
-
Using water as a solvent: Water is a non-toxic, inexpensive, and environmentally benign solvent.[2]
-
Employing reusable catalysts: Catalysts like samarium triflate can be recovered and reused, reducing waste.[2][3]
-
Solvent-free reactions: Performing reactions without a solvent, often with the aid of microwave or ultrasound irradiation, minimizes the use of volatile organic compounds.[4][5][6]
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes, leading to significant energy savings.[4]
-
Visible-light photocatalysis: This metal-free approach utilizes light as an energy source, often under mild, aerobic conditions.[3]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Low product yield is a common frustration in organic synthesis. The following troubleshooting workflow and table should help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low product yield in benzothiazole synthesis.
| Potential Cause | Explanation & Recommended Solutions |
| Poor Quality of Starting Materials | 2-Aminothiophenol is prone to oxidation.[2] Ensure its purity and that of the carbonyl compound. Solution: Use a freshly opened bottle or purify the 2-aminothiophenol before use. Verify the purity of the other reactant (e.g., aldehyde, ketone) by techniques like NMR or melting point. |
| Inefficient Catalyst or Incorrect Catalyst Loading | The choice and amount of catalyst are crucial. Some reactions require an acidic or basic catalyst to proceed efficiently, while others may be metal-catalyzed.[1] Solution: If using a catalyst, ensure it is active. Screen different catalysts (e.g., Lewis acids, Brønsted acids, or metal catalysts) and optimize the catalyst loading. In some cases, a catalyst-free method under specific conditions might be more effective.[5] |
| Suboptimal Solvent | The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Solution: Experiment with different solvents. For instance, polar aprotic solvents like DMF or DMSO can be effective, while in some "green" protocols, water or ethanol is preferred.[2][7] A solvent mixture, such as chlorobenzene/DMSO, has been shown to be optimal in certain cases.[1] |
| Incorrect Reaction Temperature | Temperature significantly impacts reaction kinetics. Some syntheses proceed well at room temperature, while others require heating to overcome the activation energy barrier.[2] Solution: If the yield is low at room temperature, gradually increase the temperature. Conversely, if you observe the formation of side products at elevated temperatures, lowering the temperature may be beneficial.[2] High temperatures (e.g., 140 °C) might be necessary for less reactive substrates.[1] |
| Inappropriate Reaction Time | Reactions need sufficient time for completion. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to the decomposition of the product or the formation of byproducts.[2] Solution: Monitor the reaction progress using TLC to determine the optimal reaction time.[2] |
Problem 2: Formation of Significant Byproducts
The presence of byproducts can complicate purification and reduce the overall yield of the desired benzothiazole.
Caption: Formation of a common disulfide byproduct from 2-aminothiophenol.
| Potential Cause | Explanation & Recommended Solutions |
| Oxidation of 2-Aminothiophenol | As previously mentioned, the thiol group in 2-aminothiophenol can oxidize to form a disulfide, which is a common impurity.[2] Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2] Using fresh, high-purity 2-aminothiophenol is also crucial. |
| Over-oxidation of the Intermediate | In reactions that involve an external oxidant (e.g., H₂O₂, iodine), using an excess of the oxidizing agent can lead to the formation of undesired over-oxidized products.[2] Solution: Carefully control the stoichiometry of the oxidizing agent. Add the oxidant portion-wise and monitor the reaction by TLC to avoid its accumulation in the reaction mixture. |
| Side Reactions of the Carbonyl Compound | Aldehydes, in particular, can undergo self-condensation or other side reactions under certain conditions. Solution: Optimize the reaction conditions, such as temperature and catalyst, to favor the desired reaction pathway. Adding the aldehyde slowly to the reaction mixture containing 2-aminothiophenol can sometimes minimize side reactions. |
Problem 3: Difficulties in Product Purification
Isolating the pure benzothiazole derivative can be challenging due to the presence of unreacted starting materials or byproducts with similar physical properties.[2]
| Potential Cause | Explanation & Recommended Solutions |
| Similar Polarity of Product and Impurities | If the product and impurities have similar polarities, their separation by column chromatography can be difficult.[2] Solution: Try a different solvent system for elution. A gradual gradient elution can sometimes provide better separation. Alternatively, consider other purification techniques like recrystallization from a suitable solvent or preparative TLC.[2] |
| Product is an Oil | Oily products can be challenging to purify by column chromatography and may not solidify upon solvent removal. Solution: Consider converting the oily product into a solid derivative, such as a salt (e.g., hydrochloride or picrate), for easier purification by recrystallization. The pure product can then be regenerated.[2] |
| Product Instability on Silica Gel | Some benzothiazole derivatives may be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[2] Solution: In such cases, use neutral or basic alumina for column chromatography. Alternatively, you can neutralize the silica gel by washing it with a solution of a base (e.g., triethylamine in the eluent) before use.[2] |
Experimental Protocols
General Protocol for the Synthesis of 2-Arylbenzothiazoles from Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.[2]
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL).[2] To this solution, add 2-aminothiophenol (1.0 mmol).[2]
-
Catalyst Addition: Add the chosen catalyst. The optimal catalyst and its loading should be determined experimentally. Examples include:
-
Reaction Conditions: Stir the reaction mixture at the desired temperature, which can range from room temperature to reflux, for the required time (typically 1 to 24 hours).[2] Monitor the reaction's progress by TLC.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[2] If no precipitate forms, remove the solvent under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate and washed with water and brine.[2]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel or alumina.[2][5]
Data Presentation: Comparison of Reaction Conditions
The choice of reaction conditions can significantly impact the yield and reaction time. The following table summarizes a few examples for the synthesis of 2-phenylbenzothiazole.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 1 h | 85-94 | [7] |
| NH₄Cl | Methanol-Water | Room Temp | 1 h | High | [7] |
| None (Ultrasound) | Solvent-free | Room Temp | 20 min | 83 | [5] |
| Molecular Iodine | Solvent-free | - | 10 min | Excellent | [4] |
| VOSO₄ | Ethanol | Room Temp | 40-50 min | 87-92 | [1] |
Concluding Remarks
The synthesis of benzothiazoles is a well-established field with a vast array of available methodologies. However, successful and efficient synthesis often requires careful optimization of reaction conditions. By understanding the underlying chemical principles and being aware of common pitfalls, researchers can effectively troubleshoot their experiments and achieve their desired outcomes. This guide provides a starting point for this optimization process. For more specific applications, consulting the primary literature is always recommended.
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Shafique, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9.
- Li, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5193.
- Yap, K. B., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225.
- Kumar, A., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(03), 093–103.
-
Li, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor reproducibility in benzothiazole synthesis
Welcome to our dedicated technical support center for benzothiazole synthesis. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Poor reproducibility can be a significant impediment to progress, and this guide is intended to provide in-depth, field-tested insights to help you overcome common challenges. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your syntheses are both successful and reproducible.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of benzothiazoles. The question-and-answer format is designed to help you quickly identify and resolve your experimental challenges.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
A: Low or no product yield is a common frustration in benzothiazole synthesis. The issue can often be traced back to one of several key factors:
-
Poor Quality of Starting Materials: The purity of your starting materials is paramount. 2-Aminothiophenol is particularly susceptible to oxidation, which can significantly impact your yield.[1] It is advisable to use a freshly opened bottle of 2-aminothiophenol or to purify it before use.
-
Suboptimal Reaction Temperature: The reaction temperature can dramatically affect the yield. While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier.[1] Conversely, if you observe the formation of side products at elevated temperatures, lowering the temperature might be beneficial.[1] A systematic approach to optimizing the temperature is recommended.
-
Inefficient Catalyst: The choice of catalyst is critical and highly dependent on your specific substrates.[1][2] For the condensation of 2-aminothiophenol with carboxylic acids, catalysts such as polyphosphoric acid (PPA) or methanesulfonic acid/silica gel have proven effective.[1] When using aldehydes, a range of catalysts including H₂O₂/HCl, samarium triflate, and various metal-based catalysts have been reported to provide good yields.[1][3] It is often necessary to screen several catalysts to identify the optimal choice for your reaction.
-
Inadequate Reaction Time: Some reactions, particularly those involving less reactive substrates, may require extended reaction times to proceed to completion.[2] It is crucial to monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC), to ensure it has reached completion before workup.[1]
-
Inefficient Cyclization and Oxidation: The final steps of the synthesis involve the cyclization of an intermediate to form a benzothiazoline, which is then oxidized to the aromatic benzothiazole.[4] If the oxidation step is inefficient, the reaction can stall at the benzothiazoline intermediate, leading to a low yield of the final product.[4][5]
To address these issues, a logical troubleshooting workflow can be employed:
Caption: Troubleshooting flowchart for low product yield.
Problem 2: Formation of Significant Side Products
Q: My reaction is producing a complex mixture with multiple side products, making purification difficult. What are these side products and how can I prevent their formation?
A: The formation of byproducts can complicate purification and significantly reduce your overall yield.[1] Common side reactions in benzothiazole synthesis include:
-
Oxidation of 2-Aminothiophenol: The thiol group in 2-aminothiophenol is prone to oxidation, leading to the formation of a disulfide byproduct, 2,2'-dithiobis(aniline).[1][5] This is a very common issue, especially when reactions are performed under aerobic conditions. To minimize this side reaction, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][5]
Caption: Formation of a common disulfide byproduct.
-
Self-Condensation of Starting Materials: Under certain conditions, aldehydes or other carbonyl-containing starting materials can undergo self-condensation reactions.[1] Adjusting the reaction conditions, such as temperature or the choice of catalyst, can help to suppress these unwanted side reactions.
-
Incomplete Cyclization: In some instances, the intermediate Schiff base, formed from the reaction of 2-aminothiophenol and an aldehyde, may not fully cyclize to the benzothiazoline.[1] The choice of an appropriate catalyst and optimized reaction conditions are crucial for promoting efficient cyclization.[1]
Problem 3: Difficulty in Product Purification
Q: I am struggling to isolate my pure benzothiazole derivative from the reaction mixture. What are some effective purification strategies?
A: Isolating the pure benzothiazole derivative can be challenging due to the presence of unreacted starting materials or side products.[1] Here are some strategies to address common purification issues:
-
Similar Polarity of Product and Impurities: If your product and impurities have similar polarities, separation by column chromatography can be difficult.[1] In such cases, trying a different solvent system for elution is the first step. Alternatively, consider other purification techniques such as recrystallization or preparative Thin-Layer Chromatography (TLC).[1]
-
Product is an Oil: If your product is an oil and proves difficult to purify by column chromatography, consider converting it to a solid derivative, such as a salt.[1] This solid derivative can often be more easily purified by recrystallization. Following purification, the pure product can be regenerated.[1]
-
Product Instability on Silica Gel: Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[1] In these situations, using a more neutral stationary phase like neutral or basic alumina for column chromatography is recommended.[1]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my benzothiazole synthesis reaction?
A1: Thin-Layer Chromatography (TLC) is a standard and highly effective technique for monitoring the progress of your reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or by staining with iodine vapor.[1]
Q2: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?
A2: Many modern synthetic protocols focus on environmentally benign methods. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[1][6][7] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[4][6][8]
Q3: Are there any specific safety precautions I should take when working with 2-aminothiophenol?
A3: Yes, 2-aminothiophenol is known to be readily oxidized, so it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1] As a thiol, it also has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[1] It is imperative to consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.
Experimental Protocols
General Protocol for the Synthesis of 2-Arylbenzothiazoles from Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Catalyst (e.g., a catalytic amount of iodine, H₂O₂/HCl, or a Lewis acid)[1]
-
Solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL)[4]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in the chosen solvent (5-10 mL). To this solution, add 2-aminothiophenol (1.0 mmol).[1]
-
Catalyst Addition: Add the selected catalyst to the reaction mixture.[1]
-
Reaction Monitoring: Stir the reaction mixture at the optimized temperature (room temperature or elevated) and monitor the progress by TLC.[1]
-
Workup: Once the reaction is complete, the workup procedure will depend on the solvent and catalyst used. A common method involves pouring the reaction mixture into water and collecting the precipitated product by filtration.[1]
-
Purification: The crude product is washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel or alumina.[1]
Data Presentation
The choice of catalyst and reaction conditions can significantly influence the yield of 2-substituted benzothiazoles. The following table summarizes some reported conditions for the synthesis of 2-arylbenzothiazoles.
| Catalyst | Solvent | Temperature | Reaction Time | Yield Range | Reference |
| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94% | [2] |
| Samarium Triflate | Water | Mild | - | Good | [3] |
| Iodine | DMF | - | - | Good | [3] |
| None (air/DMSO) | DMSO | - | - | Good to Excellent | [3] |
| NH₄Cl | Methanol/Water | Room Temp. | 1 h | High | [6][7] |
| Microwave (solvent-free) | [pmIm]Br (ionic liquid) | Microwave | Short | Good | [3] |
Core Reaction Mechanism
The most common route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with an aldehyde. The generally accepted mechanism proceeds as follows:
Caption: General mechanism for benzothiazole synthesis.
References
-
Malaysian Journal of Analytical Sciences. SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Link]
-
MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
National Institutes of Health (NIH). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
-
MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
- Google Patents.
-
National Institutes of Health (NIH). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC. [Link]
-
ResearchGate. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potential of 4,5-Dimethylbenzothiazole and 4,7-Dimethylbenzothiazole: A Guide for Researchers
For Immediate Release
The Benzothiazole Scaffold: A Privileged Structure in Anticancer Research
The benzothiazole ring system, a fusion of benzene and thiazole rings, is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds.[1] Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects against various human cancer cell lines.[2][3] The therapeutic potential of these compounds often stems from their ability to induce apoptosis (programmed cell death) and to interfere with critical cellular signaling pathways that are dysregulated in cancer.[4]
The position and nature of substituents on the benzothiazole core are critical determinants of their cytotoxic potency.[1] Even minor structural modifications, such as the addition or repositioning of a methyl group, can significantly impact a compound's interaction with biological targets and, consequently, its anticancer activity.
Structure-Activity Relationship of Methyl-Substituted Benzothiazoles: An Inferential Comparison
In the absence of direct experimental data comparing 4,5-dimethylbenzothiazole and 4,7-dimethylbenzothiazole, we can draw inferences from established structure-activity relationship (SAR) studies on related benzothiazole derivatives. The electronic and steric effects of substituents on the benzene ring of the benzothiazole nucleus can influence the molecule's lipophilicity, planarity, and ability to interact with target proteins.
Generally, the introduction of small alkyl groups like methyl can modulate the cytotoxic profile of a compound. For instance, studies on other substituted benzothiazoles have shown that modifications at various positions on the benzene ring can either enhance or diminish anticancer activity. Some research suggests that substitution at the 7-position of the benzothiazole ring can be favorable for cytotoxicity.[5] This could imply that 4,7-dimethylbenzothiazole might exhibit a different, and potentially more potent, cytotoxic profile compared to its 4,5-dimethyl counterpart. However, this remains a hypothesis pending direct experimental validation.
The following table summarizes the cytotoxic activity of various other benzothiazole derivatives to provide a contextual framework for the potential potency of the dimethyl-substituted isomers.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Substituted phenylamino based methoxy methylbenzothiazole | HeLa | 0.6 ± 0.29 µM | [4] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP | 11.2 ± 0.79 µg/mL | [3] |
| Benzimidazole based acetamide methoxybenzothiazole derivative | A549 | 10.67 ± 2.02 µg/mL | [3] |
| Benzimidazole based acetamide ethoxybenzothiazole derivative | A549 | 9.0 ± 1.0 µg/mL | [3] |
| 4-hydroxy-2-methylbenzothiazole | MDA-MB-231 | ~50 µg/mL | [6] |
Experimental Protocols for Cytotoxicity Assessment
To empirically determine and compare the cytotoxicity of 4,5-dimethylbenzothiazole and 4,7-dimethylbenzothiazole, standardized in vitro assays are essential. The following are detailed protocols for two of the most common and reliable methods: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4,5-dimethylbenzothiazole and 4,7-dimethylbenzothiazole in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Experimental Workflow for MTT Assay
Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to quantify cytotoxicity. It measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.
-
Data Analysis: The amount of formazan formed is proportional to the amount of LDH released, which is indicative of the level of cytotoxicity. Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Potential Mechanisms of Action
Benzothiazole derivatives can induce cytotoxicity through various mechanisms. A common pathway involves the induction of apoptosis, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Many anticancer agents, including potentially these dimethylbenzothiazole isomers, can trigger the intrinsic pathway by causing mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases, the executioner enzymes of apoptosis.
Signaling Pathway for Intrinsic Apoptosis
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. journal.waocp.org [journal.waocp.org]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 4,5-Dimethyl-1,3-benzothiazol-2-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 4,5-Dimethyl-1,3-benzothiazol-2-amine
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with a well-documented history of diverse biological activities, including potent anticancer effects.[1] Derivatives of 2-aminobenzothiazole, in particular, have demonstrated significant promise, exhibiting cytotoxic and antiproliferative activities against a range of human cancer cell lines.[1] Notable examples that have progressed to preclinical and even clinical trials include compounds like DF 203 (2-(4-amino-3-methylphenyl)benzothiazole) and the highly potent GW 610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole), which have shown nanomolar efficacy against breast, colon, and lung cancer cell lines.[2][3][4][5][6]
The mechanism of action for many anticancer benzothiazoles is multifaceted, but a recurring theme involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation. Given this established precedent, novel benzothiazole derivatives are of significant interest in the ongoing search for new cancer therapeutics.
This guide focuses on a specific, potentially novel derivative: This compound . While specific anticancer data for this compound is not yet widely published, its structural similarity to other active benzothiazoles provides a strong rationale for its investigation. This document serves as a comprehensive roadmap for validating its potential anticancer activity, providing a logical, step-by-step experimental workflow. We will compare its hypothetical performance benchmarks against the well-characterized benzothiazole derivative, DF 203 , to provide context for the experimental outcomes.
Phase 1: Foundational In Vitro Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and antiproliferative effects on cancer cells. The MTT assay is a robust and widely used colorimetric assay for this purpose.
Core Concept: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells, through the action of mitochondrial dehydrogenase enzymes, can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of a compound on cell viability.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, the benchmark compound DF 203, and a vehicle control (e.g., DMSO). Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative IC50 Values
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| DF 203 (Benchmark) | ~0.1 µM[8] | >10 µM | >10 µM |
| Doxorubicin (Standard Chemotherapy) | ~0.5 µM | ~0.8 µM | ~0.6 µM |
Table 1: Hypothetical comparative IC50 values for this compound against the benchmark DF 203 and a standard chemotherapeutic agent across different cancer cell lines.
Phase 2: Elucidating the Mechanism of Cell Death
A critical aspect of validating an anticancer compound is to determine how it kills cancer cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs.
Core Concept: Annexin V/PI Staining for Apoptosis
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. Flow cytometry can then be used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with this compound and DF 203 at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm, and excite PI at 488 nm and detect emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualization: Apoptosis Analysis Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.
Phase 3: Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.
Core Concept: Cell Cycle Analysis with Propidium Iodide
Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[12] By staining fixed and permeabilized cells with PI and analyzing them with a flow cytometer, we can distinguish between cells in different phases of the cell cycle based on their DNA content:
-
G0/G1 phase: 2n DNA content
-
S phase: Between 2n and 4n DNA content
-
G2/M phase: 4n DNA content
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol for at least 30 minutes at 4°C.[13] This permeabilizes the cells and preserves their DNA.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[14] Incubate for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence of PI in a linear scale.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization: Hypothetical Cell Cycle Arrest
Caption: Hypothetical cell cycle distribution showing G2/M arrest induced by the test compound.
Phase 4: Probing Molecular Mechanisms with Western Blotting
To delve deeper into the mechanism of action, Western blotting can be used to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.[15][16]
Core Concept: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[15] Cell lysates are prepared, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is probed with primary antibodies specific to the proteins of interest. Secondary antibodies conjugated to an enzyme or fluorophore are then used for detection.[15]
Experimental Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in a suitable buffer to extract total protein.[17]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies against key apoptotic proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]
Visualization: Apoptotic Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway modulated by the test compound.
Phase 5: Preliminary In Vivo Efficacy Assessment
Positive in vitro results provide a strong rationale for progressing to in vivo studies to assess the compound's anticancer efficacy in a living organism. The mouse xenograft model is a standard preclinical model for this purpose.[18]
Core Concept: Mouse Xenograft Model
In a xenograft model, human cancer cells are implanted into immunocompromised mice (e.g., nude or NSG mice).[19] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. This model allows for the evaluation of a compound's ability to inhibit tumor growth in a more physiologically relevant setting.[19]
Experimental Protocol: Subcutaneous Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice.[20]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, DF 203).[19][20]
-
Compound Administration: Administer the compounds to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.[21]
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight at regular intervals throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the extent of tumor growth inhibition.
Data Presentation: Comparative Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | 0% |
| This compound (50 mg/kg) | Hypothetical Data | Hypothetical Data |
| DF 203 (50 mg/kg) | 600 ± 150 | 60% |
Table 2: Hypothetical in vivo efficacy data comparing the effect of this compound and DF 203 on tumor growth in a mouse xenograft model.
Conclusion and Future Directions
This guide provides a comprehensive, logically structured framework for the initial validation of the anticancer activity of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies and preliminary in vivo evaluation, researchers can build a robust data package to support the further development of this compound. Each experimental step is designed to be self-validating, with the inclusion of appropriate controls and a well-characterized benchmark compound, DF 203. Positive outcomes from this validation workflow would strongly justify more extensive preclinical development, including pharmacokinetic and toxicology studies, and exploration of its efficacy in a wider range of cancer models.
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A Head-to-Head Comparison of Novel Benzothiazole Derivatives: A Guide for Drug Discovery Professionals
The benzothiazole scaffold, a bicyclic heterocyclic compound, has long been a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to a number of clinically approved drugs.[1] Its unique structural features allow for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This guide provides a comprehensive, head-to-head comparison of newly synthesized benzothiazole derivatives, offering a critical analysis of their performance against established counterparts and supporting experimental data for researchers and drug development professionals.
The Enduring Promise of the Benzothiazole Core
The benzene ring fused to a thiazole ring creates a privileged structure that can interact with a variety of biological targets.[3] This has been leveraged in the development of FDA-approved drugs such as Riluzole for amyotrophic lateral sclerosis (ALS), Pramipexole for Parkinson's disease, and the anticancer agent Quizartinib.[1][4] The inherent bioactivity of the benzothiazole nucleus continues to inspire the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Emerging Anticancer Agents: A New Generation of Benzothiazole Derivatives
Recent research has yielded a plethora of benzothiazole derivatives with potent anticancer activity against a range of human cancer cell lines.[5][6] A key strategy in the development of these new agents has been the modification of the benzothiazole core to enhance targeting of specific cancer-related pathways.
Dual-Action Anticancer and Anti-inflammatory Agents
A particularly promising area of research is the development of benzothiazole derivatives with both anticancer and anti-inflammatory properties. Chronic inflammation is a well-established driver of cancer progression, making dual-targeting compounds highly desirable.[5] One notable study identified a derivative, designated as B7 , which demonstrated significant inhibition of cancer cell proliferation in A431 (skin carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cell lines.[5][7] Simultaneously, B7 was found to reduce the levels of pro-inflammatory cytokines IL-6 and TNF-α.[5][7] Mechanistic studies revealed that B7 exerts its dual effects through the simultaneous inhibition of the AKT and ERK signaling pathways, crucial regulators of cell survival and inflammation.[4][7]
Table 1: Comparative Anticancer Activity (IC50 µM) of Novel Benzothiazole Derivatives
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | SKRB-3 (Breast) | SW620 (Colon) | Pancreatic Cancer Cells | Reference |
| Compound B | 5.3 | 9.8 | 13.4 | - | - | - | [8] |
| Compound 7e | - | 0.044 | 0.048 | 0.0012 | 0.0043 | - | [9] |
| Nitro-styryl derivative 57 | - | - | - | - | - | 27 | [10] |
| Fluoro-styryl derivative 58 | - | - | - | - | - | 35 | [10] |
| Urea derivative 56 | - | - | - | - | - | Average GI50: 0.38 | [10] |
| Doxorubicin (Standard) | - | - | - | - | - | - | [10] |
Potent Antimicrobial Benzothiazoles: Addressing the Challenge of Resistance
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzothiazole derivatives have emerged as a promising class of antimicrobial agents, with some exhibiting superior activity to conventional antibiotics.[11]
A variety of mechanisms have been proposed for the antimicrobial action of benzothiazoles, including the inhibition of essential bacterial enzymes like DNA gyrase and dihydroorotase.[11] Some derivatives have also been shown to disrupt the bacterial cell membrane and bind to bacterial DNA, leading to cell death.[12]
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Novel Benzothiazole Derivatives
| Compound | S. aureus | E. coli | C. albicans | C. parapsilosis | Reference |
| Compound 16c | 0.025 mM | - | - | - | [13] |
| Ampicillin (Standard) | - | - | - | - | [13] |
| Sulfadiazine (Standard) | - | - | - | - | [13] |
| BTA3 | - | - | 64 | 32 | [14] |
| Fluconazole (Standard) | - | - | - | - | [14] |
Neuroprotective and Anticonvulsant Potential
The benzothiazole scaffold is also being explored for its potential in treating neurological disorders. Several derivatives have demonstrated promising neuroprotective and anticonvulsant activities in preclinical studies.
One study identified compounds 5i and 5j as potent anticonvulsants in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[15] Notably, these compounds exhibited a better safety profile (higher protective index) than some standard antiepileptic drugs.[15] The proposed mechanism for some neuroprotective benzothiazoles involves the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[1]
Table 3: Comparative Anticonvulsant Activity (ED50 mg/kg) of Novel Benzothiazole Derivatives in Mice
| Compound | MES Test | scPTZ Test | Reference |
| Compound 5i | 50.8 | 76.0 | [15] |
| Compound 5j | 54.8 | 52.8 | [15] |
| Carbamazepine (Standard) | 11.8 | - | [16] |
| Valproic Acid (Standard) | 216.9 | - | [16] |
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key biological assays employed in the evaluation of these novel benzothiazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the benzothiazole derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: ELISA for IL-6 and TNF-α
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive immunoassay used to quantify the concentration of cytokines like IL-6 and TNF-α in cell culture supernatants.
Step-by-Step Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) and incubate overnight.
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
Sample Addition: Add the cell culture supernatants (containing the secreted cytokines) to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase) which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product, which is proportional to the concentration of the cytokine in the sample.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the mechanism of action is crucial for rational drug design. The following diagrams illustrate a key signaling pathway targeted by some of the discussed benzothiazole derivatives and a general experimental workflow.
Caption: A generalized experimental workflow for the discovery and development of novel benzothiazole derivatives.
Caption: Simplified diagram of the AKT and ERK signaling pathways and the inhibitory action of certain benzothiazole derivatives.
Conclusion and Future Directions
The studies highlighted in this guide underscore the continued importance of the benzothiazole scaffold in the development of new therapeutic agents. The novel derivatives discussed exhibit potent and, in some cases, multi-functional activities that surpass existing standards in preclinical models. The dual-action anticancer and anti-inflammatory compounds, in particular, represent a significant advancement in the field.
Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic properties and in vivo efficacy. Further elucidation of their mechanisms of action will also be critical for their translation into clinical candidates. The versatility of the benzothiazole core ensures that it will remain a fertile ground for the discovery of innovative medicines for years to come.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Consequently, the reliable and reproducible synthesis of this privileged scaffold is of paramount importance in drug discovery and development.
This guide provides an in-depth comparison of common methods for benzothiazole synthesis, with a focus on their reproducibility. Drawing from established literature and practical insights, we will explore the nuances of various synthetic routes, from classic condensation reactions to modern green chemistry approaches. Our aim is to equip researchers with the knowledge to not only select the most appropriate method for their needs but also to anticipate and troubleshoot potential challenges, ensuring consistent and successful outcomes.
Comparative Analysis of Benzothiazole Synthesis Methods
The choice of a synthetic route to a benzothiazole derivative is often a balance between yield, reaction time, substrate scope, and the environmental impact of the methodology. The following table provides a comparative overview of several widely used methods, with a particular emphasis on factors that influence their reproducibility.
| Method | Key Reactants | Catalyst/Reagent | Typical Solvent | Temperature | Reaction Time | Reported Yield (%) | Potential Reproducibility Challenges |
| Classical Condensation | 2-Aminothiophenol, Aldehyde/Carboxylic Acid | Acid or Oxidizing Agent (e.g., H₂O₂/HCl) | Ethanol, DMSO | Room Temp. to Reflux | 1 - 24 h | 85 - 94%[4] | Oxidation of 2-aminothiophenol, formation of benzothiazoline intermediates, harsh reaction conditions with some reagents.[3][5][6] |
| Hugershoff Synthesis | Arylthioureas | Bromine | Chloroform | Varies | Varies | Moderate[1] | Use of toxic bromine, potential for over-bromination and side reactions, sensitive to reaction conditions. |
| Jacobson Synthesis | Thiobenzanilides | K₃[Fe(CN)₆], NaOH | Aqueous/Organic | Room Temp. | 24 - 168 h | Variable[1] | Long reaction times, potential for low yields with certain substrates, waste generation from the oxidizing agent. |
| Microwave-Assisted Synthesis | 2-Aminothiophenol, Aldehyde | Various catalysts or solvent-free | Varies | Elevated | 5 - 60 min | High[3][4] | Specialized equipment required, potential for localized overheating leading to side products, scalability can be a concern. |
| Visible Light-Promoted Synthesis | 2-Aminothiophenols, Aldehydes | Photocatalyst (or catalyst-free) | Acetonitrile, DMSO | Room Temp. | 6 - 12 h | Good to Excellent[4] | Requires specific light sources, reaction rate can be sensitive to light intensity and reactor geometry, potential for photosensitive side reactions. |
| Metal-Catalyzed Cross-Coupling | 2-Haloanilines, Dithiocarbamates | Copper or Palladium catalysts | Dioxane, DMF | Elevated | 10 - 24 h | Good to Excellent[2] | Catalyst cost and sensitivity, potential for metal contamination in the final product, requires careful optimization of ligands and reaction conditions. |
In-Depth Look at Key Synthetic Protocols
Here, we provide detailed experimental protocols for two common and representative methods for benzothiazole synthesis. The causality behind experimental choices is explained to enhance understanding and improve reproducibility.
Method 1: Classical Condensation with an Aldehyde
This method is one of the most straightforward and widely used for the synthesis of 2-substituted benzothiazoles. The reaction proceeds through the initial formation of a Schiff base between the 2-aminothiophenol and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to the benzothiazole.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 mmol) in ethanol (10 mL). To this solution, add 2-aminothiophenol (1.0 mmol, 1.0 equivalent).
-
Rationale: Ethanol is a common solvent that facilitates the dissolution of both reactants. The 1:1 stoichiometry is crucial for efficient conversion.
-
-
Catalyst Addition: Add a solution of hydrogen peroxide (30% in H₂O, 6.0 mmol, 6.0 equivalents) and hydrochloric acid (37%, 3.0 mmol, 3.0 equivalents) dropwise to the reaction mixture.[4]
-
Rationale: The H₂O₂/HCl system acts as an oxidizing agent to convert the intermediate benzothiazoline to the final benzothiazole. The acidic medium also catalyzes the initial condensation. A 1:1:6:3 ratio of 2-aminothiophenol to aldehyde to H₂O₂ to HCl has been found to be optimal for this reaction.[4]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the reaction's completion.
-
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The solid product will precipitate out. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Rationale: The product is typically insoluble in water, allowing for easy isolation by precipitation and filtration.
-
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole.
-
Rationale: Recrystallization is an effective method for removing impurities and obtaining a highly pure product.
-
Workflow for Classical Condensation:
Caption: General workflow for the classical synthesis of benzothiazoles.
Method 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained prominence as a green chemistry approach that can significantly reduce reaction times and improve yields.[3][4] The use of microwave irradiation can accelerate the reaction by efficiently heating the polar reactants and solvent.
Experimental Protocol:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a catalytic amount of an appropriate catalyst (e.g., phenyl iodoniumbis(trifluoroacetate) - PIFA).[4] For a solvent-free approach, the reactants can be mixed directly.
-
Rationale: The choice of catalyst can significantly influence the reaction rate and yield. Solvent-free conditions are often preferred for their environmental benefits.
-
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and power for a short duration (typically 5-15 minutes).
-
Rationale: The reaction parameters (temperature, power, and time) need to be optimized for each specific substrate combination to maximize yield and minimize side product formation.
-
-
Reaction Monitoring: After the initial irradiation period, cool the vessel and check the reaction progress by TLC. If the reaction is incomplete, further irradiation in short intervals may be necessary.
-
Rationale: Stepwise irradiation and monitoring prevent over-cooking of the reaction mixture, which can lead to decomposition.
-
-
Work-up and Isolation: After completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Rationale: A standard liquid-liquid extraction is used to isolate the product from the reaction mixture.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Rationale: Column chromatography is often necessary to separate the desired product from unreacted starting materials and any side products formed during the reaction.
-
Troubleshooting Common Reproducibility Issues
Even with well-established protocols, challenges in reproducibility can arise. This section addresses common problems encountered during benzothiazole synthesis and provides practical solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Poor quality of 2-aminothiophenol: This starting material is susceptible to oxidation to the corresponding disulfide.[5] | Use freshly purchased or purified 2-aminothiophenol. Store under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of benzothiazoline intermediate: Incomplete oxidation can lead to the formation of the benzothiazoline instead of the desired benzothiazole.[3] | Ensure a sufficient amount of the oxidizing agent is used. Increase the reaction time or temperature if necessary. | |
| Suboptimal reaction conditions: The chosen temperature, solvent, or catalyst may not be ideal for the specific substrates.[5] | Systematically vary the reaction conditions (temperature, solvent, catalyst concentration) to find the optimal parameters. | |
| Formation of Side Products | Over-oxidation: Harsh oxidizing conditions can lead to the formation of undesired byproducts. | Use a milder oxidizing agent or reduce the amount of the oxidant used. |
| Decomposition of starting materials or product: High temperatures or prolonged reaction times can cause decomposition.[7] | Lower the reaction temperature or reduce the reaction time. Monitor the reaction closely by TLC. | |
| Difficult Purification | Similar polarity of product and impurities: Co-elution during column chromatography can make separation challenging.[5] | Try a different eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product instability on silica gel: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[5] | Use neutral or basic alumina for chromatography. Alternatively, consider purification by recrystallization. |
Logical Relationship of Troubleshooting:
Caption: Troubleshooting guide for benzothiazole synthesis.
Conclusion and Future Outlook
The synthesis of benzothiazoles is a well-established field with a plethora of available methods. However, achieving reproducible results requires a deep understanding of the underlying reaction mechanisms and potential pitfalls. This guide has provided a comparative analysis of common synthetic routes, detailed experimental protocols, and a troubleshooting framework to aid researchers in their synthetic endeavors.
While traditional methods remain valuable, the trend towards greener and more efficient syntheses is undeniable.[4][8] Microwave-assisted and visible-light-promoted reactions, for instance, offer significant advantages in terms of reduced reaction times and environmental impact. As the demand for novel benzothiazole derivatives in drug discovery continues to grow, the development of robust, scalable, and reproducible synthetic methods will remain a key area of research. By carefully considering the factors outlined in this guide, scientists can navigate the complexities of benzothiazole synthesis and accelerate the discovery of new therapeutic agents.
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Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. The Pharma Innovation Journal, 8(3), 27-31. [Link]
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Kawade, D. P., et al. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. International Journal of Creative Research Thoughts, 11(4), e981-e991. [Link]
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Moseev, R., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6296. [Link]
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ResearchGate. (n.d.). 17 questions with answers in BENZOTHIAZOLES | Science topic. [Link]
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A Comparative Analysis of the Antimicrobial Spectrum of Benzothiazole Analogs: A Guide for Researchers
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial scaffolds is paramount to the future of infectious disease management. Among the heterocyclic compounds that have garnered significant attention, the benzothiazole nucleus stands out as a privileged scaffold, demonstrating a broad range of biological activities. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various benzothiazole analogs, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.
The Benzothiazole Scaffold: A Versatile Core in Medicinal Chemistry
Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring. This structural motif is not only a key component in a number of FDA-approved drugs but also serves as a versatile template for the design of new therapeutic agents.[1] The structural flexibility of the benzothiazole ring system allows for substitutions at various positions, enabling the modulation of its physicochemical and pharmacological properties.[1][2] This adaptability has led to the development of a multitude of analogs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3]
Comparative Antimicrobial Spectrum of Benzothiazole Analogs
The antimicrobial efficacy of benzothiazole derivatives is profoundly influenced by the nature and position of substituent groups on the benzothiazole core and any appended moieties. This section provides a comparative overview of the antimicrobial spectrum of key classes of benzothiazole analogs, supported by Minimum Inhibitory Concentration (MIC) data.
Benzothiazole-Pyrazolone Hybrids
The hybridization of the benzothiazole scaffold with a pyrazolone ring has yielded compounds with potent antimicrobial activities. Structure-activity relationship (SAR) studies have revealed that these hybrids exhibit significant efficacy, particularly against Gram-positive bacteria.[4] The presence of electron-withdrawing groups on the phenyl ring attached to the pyrazolone moiety has been shown to enhance antimicrobial activity.[5]
Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole-Pyrazolone Analogs
| Compound ID | Substituent on Phenyl Ring | Staphylococcus aureus (MIC in mM) | Streptococcus mutans (MIC in mM) | Klebsiella pneumoniae (MIC in mM) | Reference |
| 16a | 4-Chloro | 0.052 | 0.104 | 0.208 | [4] |
| 16b | 4-Methoxy | 0.049 | 0.098 | 0.196 | [4] |
| 16c | 4-Methyl | 0.025 | 0.049 | 0.098 | [4] |
| Ampicillin | - | 0.179 | - | - | [4] |
| Sulfadiazine | - | 1.998 | - | - | [4] |
Note: Lower MIC values indicate greater antimicrobial potency.
As evidenced in Table 1, compound 16c , featuring a 4-methylphenyl substituent, demonstrated the most potent activity against S. aureus, with an MIC value significantly lower than the standard drugs ampicillin and sulfadiazine.[4] This highlights the positive influence of an electron-donating methyl group in this specific series.
Benzothiazole Analogs with Phenylurea Moieties
The incorporation of a phenylurea group into the benzothiazole scaffold has been a successful strategy for developing broad-spectrum antibacterial agents. These analogs have shown remarkable activity against both Gram-positive and Gram-negative bacteria.[6]
Table 2: Minimum Inhibitory Concentration (MIC) of Benzothiazole-Phenylurea Analogs
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Reference |
| 83a | Enterococcus faecalis | 8 | Triclocarban (TCC) | 64 | [6] |
| 83b | Staphylococcus aureus | 8 | Triclocarban (TCC) | 16 | [6] |
| 83c | Staphylococcus aureus | 8 | Triclocarban (TCC) | 16 | [6] |
The data in Table 2 clearly indicates the superior potency of the synthesized benzothiazole-phenylurea analogs compared to the reference compound, triclocarban.[6] Compound 83a was eight times more active against E. faecalis, while compounds 83b and 83c were twice as active against S. aureus.[6]
Benzothiazole-Triazole Hybrids
The fusion of benzothiazole with a triazole ring, often via "click chemistry," has led to the discovery of potent and broad-spectrum antimicrobial agents.[7] These hybrids have demonstrated significant activity against both bacteria and fungi. SAR studies on these hybrids have indicated that the presence of electron-withdrawing groups, such as nitro and halogens, on appended aromatic rings enhances antimicrobial activity.[8][9]
Table 3: Minimum Inhibitory Concentration (MIC) of Benzothiazole-Thiazole/Triazole Hybrids
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 4b | Staphylococcus aureus | 3.90 | [8][9] |
| 4b | Mycobacterium tuberculosis | 3.90 | [8][9] |
| 4c | Staphylococcus aureus | 7.81 | [8][9] |
| 4d | Staphylococcus aureus | 7.81 | [8][9] |
| 4f | Staphylococcus aureus | 15.63 | [8][9] |
The benzothiazole-thiazole hybrids, particularly compound 4b , exhibited very low MIC values against both S. aureus and M. tuberculosis, indicating their potential as potent antimicrobial agents.[8][9]
Unraveling the Mechanisms of Action
The antimicrobial activity of benzothiazole derivatives stems from their ability to interfere with essential cellular processes in microorganisms.[2][3] Several key enzymatic targets have been identified, providing a basis for their rational design and optimization.
Key molecular targets for benzothiazole analogs include:
-
DNA Gyrase: This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.[2][3][6]
-
Dihydropteroate Synthase (DHPS): An essential enzyme in the folate biosynthesis pathway of bacteria, its inhibition disrupts the production of nucleic acids.[4]
-
Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis, and its inhibition affects DNA and RNA synthesis.[2][3][6]
-
Other Reductases and Kinases: Various other enzymes involved in critical metabolic pathways have also been identified as potential targets.[2][3][6]
The multi-targeting potential of benzothiazole derivatives is a significant advantage in combating the development of drug resistance.
Caption: Proposed mechanisms of antimicrobial action for benzothiazole analogs.
Experimental Protocols for Antimicrobial Spectrum Determination
The reliable evaluation of antimicrobial activity is fundamental to the drug discovery process. The following are detailed, step-by-step methodologies for two standard assays used to determine the antimicrobial spectrum of novel compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for quantitative antimicrobial susceptibility testing.[10] It determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in a liquid medium.
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions are then made in Mueller-Hinton Broth (MHB).[11]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of concentrations.[11]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[11][13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13]
Caption: Workflow for the Broth Microdilution MIC Assay.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. It is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with the test microorganism.
-
Agar Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates and allow them to solidify.[14]
-
Inoculation: Uniformly spread a standardized bacterial inoculum (0.5 McFarland standard) over the surface of the MHA plates.[15]
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.[16]
-
Application of Test Compound: Add a known concentration of the test compound solution into each well.[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[16]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.[15]
Conclusion and Future Perspectives
Benzothiazole and its analogs represent a highly promising class of compounds in the quest for novel antimicrobial agents. Their broad spectrum of activity, coupled with their amenability to chemical modification, makes them attractive candidates for further development. The comparative analysis presented in this guide highlights the significant impact of structural modifications on the antimicrobial potency and spectrum of these derivatives. The continued exploration of structure-activity relationships, elucidation of mechanisms of action, and the application of robust experimental methodologies will be crucial in harnessing the full therapeutic potential of the benzothiazole scaffold to address the growing challenge of antimicrobial resistance.
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Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Institutes of Health. Available at: [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. Available at: [Link]
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Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. (2024). National Institutes of Health. Available at: [Link]
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Antimicrobial activity of benzothiazole derivatives. (n.d.). ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
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Synthesis and antimicrobial activity of pyrazolinones and pyrazoles having benzothiazole moiety. (n.d.). ResearchGate. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Available at: [Link]
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (n.d.). RSC Publishing. Available at: [Link]
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Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Available at: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Available at: [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Available at: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Available at: [Link]
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (n.d.). ResearchGate. Available at: [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Available at: [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Available at: [Link]
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Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

